Neoprzewaquinone A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCYGZVSVUMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A, a novel diterpenoid quinone, was first discovered and isolated from the roots of the traditional Chinese medicinal plant Salvia przewalskii Maxim.[1] This compound has since garnered significant interest within the scientific community due to its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation protocols, and the molecular pathways influenced by this compound, with a focus on its role as a PIM1 kinase inhibitor. All quantitative data, experimental methodologies, and signaling pathways are presented in a detailed and structured format to facilitate further research and drug development efforts.
Discovery and Structural Elucidation
This compound was first reported in 2003 by Chen et al. as a new compound isolated from the roots of Salvia przewalskii Maxim.[1] The structure of this complex diterpenoid quinone was elucidated through extensive spectroscopic analysis.
Spectroscopic Data
The structural determination of this compound was accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original publication provided a comprehensive analysis, subsequent studies on related analogues have further confirmed its structure. A summary of the key spectroscopic data is presented below.
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Data |
| HR-ESI-MS | Molecular Formula: C36H28O6 |
| ¹H-NMR | The ¹H-NMR spectrum of this compound shows characteristic signals for aromatic protons, as well as aliphatic protons corresponding to the complex diterpenoid core. Key signals include those for methyl groups and protons adjacent to carbonyl and ether functionalities. |
| ¹³C-NMR | The ¹³C-NMR spectrum displays resonances for all 36 carbon atoms, including signals for carbonyl carbons of the quinone moiety, aromatic carbons, and a variety of sp³-hybridized carbons within the fused ring system. |
| 2D-NMR | Experiments such as COSY, HSQC, and HMBC were crucial in establishing the connectivity of the proton and carbon skeletons, ultimately leading to the complete structural assignment of this compound. |
Isolation Protocols
The isolation of this compound is typically achieved through a series of chromatographic separations of the extract from Salvia species. The following protocol is a representative method based on published procedures for the isolation of this compound and its analogues.
Plant Material and Extraction
-
Plant Material : The roots of Salvia przewalskii or Salvia miltiorrhiza are collected, dried, and pulverized.
-
Extraction : The powdered root material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction, which is typically enriched with diterpenoid quinones, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Preparative HPLC : Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Caption: Isolation workflow for this compound.
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of cancer. It has been identified as a potent inhibitor of PIM1 kinase, a key enzyme involved in cell survival and proliferation.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized in the table below.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | > 10 |
| H460 | Lung Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| AGS | Gastric Cancer | > 10 |
| HEPG-2 | Liver Cancer | > 10 |
| ES-2 | Ovarian Cancer | > 10 |
| NCI-H929 | Myeloma | > 10 |
| SH-SY5Y | Neuroblastoma | > 10 |
Data from Zhao et al., 2023.[2]
PIM1 Kinase Inhibition
This compound has been shown to be a potent inhibitor of PIM1 kinase with an IC50 value of 0.56 µM.[2] This inhibition is a key aspect of its anticancer activity.
Signaling Pathway
This compound exerts its effects by targeting the PIM1 kinase, which subsequently leads to the downregulation of the ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival in cancer cells. The inhibition of this pathway by this compound ultimately leads to reduced cancer cell migration and invasion.[2]
Caption: this compound signaling pathway.
Experimental Protocols for Biological Assays
The following protocols are based on the methodologies described by Zhao et al. (2023) for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition : MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
PIM1 Kinase Activity Assay
-
Assay Principle : A bioluminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the activity of PIM1 kinase in the presence of varying concentrations of this compound.
-
Procedure : The assay is performed according to the manufacturer's instructions. Briefly, the kinase reaction is initiated by adding ATP to a mixture of PIM1 kinase, a suitable substrate, and this compound.
-
Signal Detection : After the kinase reaction, a reagent is added to convert the ADP produced into a luminescent signal. The luminescence is measured using a luminometer.
-
Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent. Its discovery and isolation from Salvia przewalskii have opened up new avenues for research into its therapeutic applications. The detailed understanding of its mechanism of action, particularly its role as a PIM1 inhibitor and its impact on the ROCK2/STAT3 signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Neoprzewaquinone A from Salvia miltiorrhiza: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neoprzewaquinone A (NEO), a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). This document consolidates available data on its isolation, biological activities, and mechanisms of action, with a focus on providing detailed experimental protocols and clear data presentation to support further research and development.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant extensively used in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1] Its roots are a rich source of bioactive compounds, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones (tanshinones).[1] this compound belongs to the latter group and has garnered scientific interest for its potential therapeutic applications, including anti-cancer and immunomodulatory effects.[2][3] This guide focuses on the technical aspects of this compound, providing a core resource for its scientific exploration.
Isolation and Purification from Salvia miltiorrhiza
The isolation of this compound from the dried roots of S. miltiorrhiza involves solvent extraction followed by multi-step chromatographic purification.
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
Protocol 1: Extraction with Ethyl Acetate for HSCCC Purification This protocol is adapted from a method successfully used to isolate this compound.[4]
-
Plant Material Preparation: Procure dried roots of Salvia miltiorrhiza and grind them into a coarse powder.
-
Extraction:
-
Place the powdered root material in a round-bottom flask.
-
Add ethyl acetate to the flask.
-
Perform extraction under reflux for a specified duration (e.g., 2 hours), repeated three times.
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.[4]
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Dissolve the crude extract in the selected two-phase solvent system.
-
Utilize a solvent system such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[4]
-
Set the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Inject the sample into the HSCCC system and perform the separation.
-
Collect fractions and monitor by HPLC or TLC to identify those containing this compound.
-
Combine and evaporate the pure fractions to obtain isolated this compound (purity >93%).[4]
-
Protocol 2: General Ethanol (B145695) Extraction and Chromatographic Purification This is a more general method for obtaining diterpenoid-rich fractions.[5]
-
Extraction:
-
Initial Fractionation (Macroporous Resin):
-
Disperse the concentrated extract in water.
-
Apply the aqueous dispersion to an AB-8 macroporous adsorption resin column.
-
Wash the column with water to remove hydrophilic compounds.
-
Elute the diterpenoid fraction with 80% methanol (B129727).[5]
-
Collect and concentrate the eluate.
-
-
Final Purification (Reverse-Phase HPLC):
-
Subject the diterpenoid-rich fraction to preparative C18 reverse-phase HPLC.
-
Use a mobile phase such as acetonitrile/water (e.g., 62:38 v/v) for elution.[5]
-
Monitor the eluent at a suitable wavelength (e.g., 270 nm).
-
Collect the peak corresponding to this compound.
-
Biological Activities and Mechanisms of Action
Research has primarily focused on the anti-cancer properties of this compound. While direct evidence for its anti-inflammatory and antioxidant effects is limited, studies on related diterpenoids from S. miltiorrhiza provide strong evidence for these activities within this compound class.
Anti-Cancer and Cytotoxic Activity
This compound has been shown to selectively inhibit PIM1 kinase, a serine/threonine kinase implicated in cancer progression.[3][6] This inhibition disrupts downstream signaling, leading to suppressed growth and migration in cancer cells, particularly in triple-negative breast cancer.[3]
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) at 72h | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | [3] |
| HEPG-2 | Liver Cancer | 5.83 ± 0.26 | [3] |
| NCI-1299 | Lung Cancer | 6.54 ± 0.53 | [3] |
| AGS | Gastric Cancer | 7.91 ± 0.62 | [3] |
| MCF-7 | Breast Cancer (ER+) | 8.01 ± 0.55 | [3] |
| MCF-10A | Non-tumorigenic Breast | 15.21 ± 0.73 |[3] |
Confirmed Signaling Pathway: PIM1/ROCK2/STAT3 Inhibition this compound directly targets and inhibits PIM1 kinase.[3] This action prevents the phosphorylation and activation of downstream targets, including ROCK2 and STAT3, which are crucial for cell migration, proliferation, and survival.[7]
Caption: Confirmed mechanism of this compound via PIM1/ROCK2/STAT3 inhibition.
Anti-inflammatory Activity (Inferred)
While specific data for this compound is pending, numerous diterpenoids from S. miltiorrhiza exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[5][8] These compounds typically act by suppressing the NF-κB and MAPK signaling pathways.[5] Given that the primary target of NEO, PIM1 kinase, is known to interact with these pathways, a similar mechanism is plausible.[7]
Table 2: Anti-inflammatory Activity of Representative Diterpenoids from Salvia miltiorrhiza
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Miltirone | NO Inhibition (RAW 264.7) | 4.6 ± 0.2 | [8] |
| Tanshinone IIA | NO Inhibition (RAW 264.7) | 9.7 ± 0.5 | [8] |
| Compound 5 (Xia et al.) | TNF-α Inhibition (RAW 264.7) | 0.75 ± 0.08 | [5] |
| Compound 16 (Xia et al.) | TNF-α Inhibition (RAW 264.7) | 3.32 ± 0.31 | [5] |
| Compound 5 (Xia et al.) | IL-6 Inhibition (RAW 264.7) | 0.29 ± 0.03 | [5] |
| Compound 16 (Xia et al.) | IL-6 Inhibition (RAW 264.7) | 2.00 ± 0.17 | [5] |
(Note: Data is for related compounds to indicate the potential of this chemical class. Direct testing of this compound is required for confirmation.)
Proposed Anti-inflammatory Signaling Pathway Inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), triggering downstream cascades including the NF-κB and MAPK (p38, ERK, JNK) pathways. These pathways lead to the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. It is hypothesized that this compound may inhibit these pathways.
Caption: Proposed anti-inflammatory mechanism of this compound (requires validation).
Experimental Protocols for Bioactivity
Protocol 3: Nitric Oxide (NO) Inhibition Assay [9][10]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates (e.g., at 5 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce inflammation.
-
Incubation: Incubate the plates for 24 hours.
-
Measurement:
-
Collect 50-100 µL of supernatant from each well.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. The IC50 value is the concentration of NEO that inhibits NO production by 50%.
-
Protocol 4: Cytokine (TNF-α, IL-6) Measurement by ELISA [11][12]
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the Nitric Oxide Inhibition Assay, typically using a 12- or 24-well plate format for a larger supernatant volume.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.
-
ELISA:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.
-
Protocol 5: Western Blot for Signaling Proteins (NF-κB & MAPK) [13][14]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with NEO for 1 hour, followed by a short stimulation with LPS (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system. Analyze band density to determine the change in protein phosphorylation.
Antioxidant Activity (Inferred)
Diterpenoid quinones are known for their antioxidant potential. While specific IC50 values for this compound are not yet reported, standard assays can be used to determine its radical scavenging ability.
Protocol 6: DPPH Radical Scavenging Assay [15][16]
-
Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (~0.1 mM).
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of NEO to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 is the concentration that scavenges 50% of the DPPH radicals.
Protocol 7: ABTS Radical Scavenging Assay [15][16]
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of various concentrations of NEO to the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Summary and Future Directions
This compound is a promising bioactive compound from Salvia miltiorrhiza with a confirmed mechanism of action against cancer cells via inhibition of the PIM1/ROCK2/STAT3 pathway. While its chemical class is known for potent anti-inflammatory and antioxidant activities, direct experimental data for this compound in these areas is lacking and presents a clear avenue for future research.
Key areas for future investigation include:
-
Direct evaluation of anti-inflammatory effects: Quantifying the IC50 values of this compound on the production of NO, TNF-α, IL-6, and other inflammatory mediators.
-
Mechanism of anti-inflammatory action: Using Western blot and other molecular techniques to confirm the hypothesized inhibition of the NF-κB and MAPK signaling pathways.
-
Quantification of antioxidant activity: Determining the IC50 values of this compound in DPPH, ABTS, and other antioxidant assays.
-
In vivo studies: Progressing to animal models of inflammation and oxidative stress to validate the in vitro findings and assess therapeutic potential.
This guide provides the foundational protocols and data to facilitate these next steps, encouraging further exploration into the therapeutic potential of this compound.
References
- 1. Salvia miltiorrhiza: Traditional medicinal uses, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of highly oxygenated abietane diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tumor necrosis factor (TNF) alpha quantification by ELISA and bioassay: effects of TNF alpha-soluble TNF receptor (p55) complex dissociation during assay incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neoprzewaquinone A: Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neoprzewaquinone A, a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen). This document details its chemical structure, significant biological activity against cancer cell lines, and the underlying signaling pathways. Furthermore, it presents detailed experimental protocols for key assays cited in the literature to facilitate further research and development.
Core Chemical Structure and Properties
Table 1: Physicochemical Properties of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound
| Property | Value | Reference |
| Molecular Formula | C36H32O6 | [1] |
| Molecular Weight | 560.6 g/mol | [1] |
| Appearance | Red solid powder | [1] |
Table 2: Spectroscopic Data for (3R,3′R)-2,2′,3,3′-tetrahydrothis compound
| Spectroscopic Data | Key Peaks/Signals | Reference |
| HR-ESI-MS | m/z [M+H]+ | |
| UV (in MeOH) | λmax (log ε) 220, 275, 330 nm | |
| IR (KBr) | νmax 3440, 2924, 1685, 1605, 1458, 1265, 1075 cm-1 | |
| 1H-NMR (600 MHz, CD3OD) | δH 8.05 (1H, d, J = 8.4 Hz), 7.65 (1H, d, J = 8.4 Hz), 7.45 (1H, s), 4.95 (2H, td, J = 9.5, 3.5 Hz), 3.55 (1H, m), 3.40 (1H, m), 2.05 (3H, s) | |
| 13C-NMR (150 MHz, CD3OD) | δC 184.3, 183.6, 154.5, 153.2, 135.5, 134.8, 133.5, 132.8, 130.5, 129.3, 128.2, 127.7, 127.5, 127.4, 126.0, 123.4, 77.5, 77.2, 32.5, 31.8, 29.5, 29.2, 22.5, 14.5 |
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of PIM1 kinase, a proto-oncogene involved in cell proliferation and survival. Its inhibitory activity has been demonstrated in various cancer cell lines, with a notable effect on triple-negative breast cancer (TNBC) cells.
Table 3: In Vitro Bioactivity of this compound
| Target/Cell Line | Assay | IC50 (µM) | Reference |
| PIM1 Kinase | ADP-Glo™ Kinase Assay | 0.56 | |
| MDA-MB-231 (TNBC) | MTT Assay (72h) | 4.69 ± 0.38 | |
| MV-4-11 | MTT Assay | 2.21 | |
| TMD-8 | MTT Assay | 2.48 | |
| MOLM-13 | MTT Assay | 3.39 | |
| H460 | MTT Assay | 2.02 |
The mechanism of action of this compound involves the direct inhibition of PIM1 kinase, which subsequently blocks the ROCK2/STAT3 signaling pathway. This inhibition leads to the downregulation of downstream signaling molecules such as p-BAD, p-MYPT1, and p-mTOR, and modulates the expression of epithelial-mesenchymal transition (EMT) markers, specifically upregulating E-cadherin and downregulating Vimentin.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
PIM1 Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay format used to determine the IC50 of this compound against PIM1 kinase.
Materials:
-
PIM1 Kinase
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to achieve final assay concentrations (e.g., 0.3, 1, 3, 10, 30 µM).
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO) control.
-
Add 2 µl of PIM1 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix (prepare according to manufacturer's recommendations).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: PIM1 Kinase Inhibition Assay Workflow.
Western Blot Analysis
This protocol outlines the general steps for analyzing the effect of this compound on the PIM1/ROCK2/STAT3 signaling pathway in MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PIM1, ROCK2, STAT3, p-STAT3, E-cadherin, Vimentin, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture MDA-MB-231 cells to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 20 hours.
-
Lyse the cells using a suitable lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Western Blot Analysis Workflow.
This guide provides a foundational understanding of this compound and its analogue, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The detailed protocols and pathway diagrams are intended to streamline future investigations into this promising compound.
References
Neoprzewaquinone A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Promising Natural Product in Oncology
Neoprzewaquinone A (NEO), a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza and Salvia przewalskii, has emerged as a molecule of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer agent.
Core Physicochemical Properties
This compound is characterized by the following molecular attributes:
| Property | Value |
| Molecular Weight | 556.6 g/mol [1][2] |
| Chemical Formula | C36H28O6[1][2] |
| CAS Number | 630057-39-5[1] |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines.
Antiproliferative Activity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | Not specified |
| H460 | Lung Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| AGS | Gastric Cancer | Not specified |
| HEPG-2 | Liver Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| NCI-H929 | Myeloma | Not specified |
| SH-SY5Y | Neuroblastoma | Not specified |
Note: The primary focus of the cited research was on MDA-MB-231 cells, and while inhibitory effects on other cell lines were observed, specific IC50 values were not always provided.
Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway
Recent studies have elucidated a key mechanism through which this compound exerts its anticancer effects: the inhibition of the PIM1/ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival in many cancers.
This compound has been identified as a potent and selective inhibitor of PIM1 kinase. By directly targeting PIM1, it initiates a cascade of downstream effects, leading to the suppression of ROCK2 and STAT3 activity. This ultimately results in the inhibition of cancer cell migration and invasion.
Figure 1. This compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Experimental Protocols
The following section details the methodologies employed in the investigation of this compound's biological activities.
Isolation and Purification
This compound is typically isolated from the roots of Salvia species. A general protocol involves the following steps:
-
Extraction: The dried and powdered roots are extracted with an organic solvent, such as ethanol (B145695) or methanol.
-
Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity.
-
Chromatography: The active fraction is further purified using column chromatography, often on silica (B1680970) gel, to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Cell Migration and Invasion Assays
Wound Healing Assay:
-
Cell Seeding: Cells are grown to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: Cells are treated with this compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay:
-
Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, with or without this compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow cells to invade through the membrane.
-
Staining and Counting: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
Figure 2. General experimental workflow for the study of this compound.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, STAT3, and their phosphorylated forms), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising natural product with potent anticancer activity, particularly against triple-negative breast cancer. Its well-defined mechanism of action, involving the inhibition of the PIM1/ROCK2/STAT3 signaling pathway, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in in vivo models, and exploring its potential in combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this intriguing molecule.
References
Neoprzewaquinone A: A Technical Guide to its Core Biological Activities and Therapeutic Potential
CAS Number: 630057-39-5
Molecular Formula: C₃₆H₂₈O₆
Molecular Weight: 556.60 g/mol
Introduction
Neoprzewaquinone A is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and other diseases.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
This compound is a red powder with limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4]
While a complete chemical synthesis of this compound has not been widely published, it is naturally sourced from Salvia miltiorrhiza. The biosynthesis of diterpenoids in this plant is a complex process involving multiple enzymatic steps.[5] The isolation of this compound typically involves extraction from the dried roots of the plant followed by chromatographic purification. The synthesis of related complex meroterpenoids, such as peshawaraquinone, has been achieved through methods like unsymmetrical dimerization and late-stage cycloaddition, which may offer insights into potential synthetic routes for this compound.
Core Biological Activity: Dual Inhibition of Cancer Cell Migration and Promotion of Smooth Muscle Relaxation
Recent research has identified this compound as a potent bioactive molecule with a dual mechanism of action: the inhibition of breast cancer cell migration and the promotion of smooth muscle relaxation. Both of these effects are primarily mediated through the selective inhibition of Pim-1 kinase (PIM1) and the subsequent blockade of the ROCK2/STAT3 signaling pathway.
Inhibition of Triple-Negative Breast Cancer (TNBC) Cell Migration
This compound has demonstrated significant activity against triple-negative breast cancer (TNBC) cells, a particularly aggressive subtype with limited treatment options. It has been shown to suppress the growth, migration, and epithelial-mesenchymal transition (EMT) in TNBC cell lines.
Promotion of Smooth Muscle Relaxation
This compound also induces smooth muscle relaxation, an effect with potential therapeutic implications for conditions such as glaucoma, where increased intraocular pressure is a key factor.
Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway
The primary molecular target of this compound is the serine/threonine kinase PIM1. By selectively inhibiting PIM1, this compound initiates a downstream cascade that affects both cancer cell motility and smooth muscle tone.
Molecular docking simulations have revealed that this compound fits into the ATP-binding pocket of PIM1, forming hydrogen bonds with key residues such as GLU89, which is crucial for its inhibitory effect.
The inhibition of PIM1 by this compound leads to the downregulation of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This signaling cascade is pivotal in both the migration of cancer cells and the contraction of smooth muscle cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (µM) | Assay Method | Reference |
| PIM1 | 0.56 | ADP-Glo™ Kinase Assay | |
| ROCK2 | No significant inhibition | ADP-Glo™ Kinase Assay |
Table 2: In Vitro Anti-proliferative Activity against Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |
| MCF-7 | Breast Cancer | > 10 | |
| H460 | Lung Cancer | > 10 | |
| A549 | Lung Cancer | > 10 | |
| AGS | Gastric Cancer | > 10 | |
| HEPG-2 | Liver Cancer | > 10 | |
| ES-2 | Ovarian Cancer | > 10 | |
| NCI-H929 | Myeloma | > 10 | |
| SH-SY5Y | Neuroblastoma | > 10 | |
| MCF-10A | Normal Breast Epithelial | > 10 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate (e.g., a specific peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a multiwell plate, add the kinase, substrate, and this compound solution (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MDA-MB-231 cells (or other cell lines of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against PIM1, ROCK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Smooth Muscle Relaxation Assay
This ex vivo assay measures the effect of a compound on the contractility of isolated smooth muscle tissue.
-
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution
-
Contractile agent (e.g., KCl or phenylephrine)
-
This compound
-
Organ bath system with force transducers
-
-
Procedure:
-
Isolate the rat thoracic aorta and cut it into rings.
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agent (e.g., 60 mM KCl).
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension to measure the relaxation response.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Other Reported Biological Activities
In addition to its effects on cancer cells and smooth muscle, a recent study has indicated that this compound can alter the migration, phagocytosis, and energy metabolism of IL-15-induced human microglial cells (HMC3). This suggests a potential role for this compound in the context of neuroinflammation and neuropsychiatric disorders. Further research is needed to fully elucidate the mechanisms and therapeutic implications of these findings.
Visualizations
Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Neoprzewaquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising therapeutic agent with multifaceted biological activities. This technical guide provides a comprehensive overview of the current understanding of NEO's mechanism of action, focusing on its potent anti-cancer and smooth muscle relaxant properties. Through the selective inhibition of PIM1 kinase, NEO modulates the ROCK2/STAT3 signaling pathway, impacting key cellular processes such as cell migration, proliferation, and apoptosis. This document synthesizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Biological Activities and Mechanism of Action
This compound exhibits significant biological effects, primarily centered around its anti-cancer and smooth muscle relaxation properties. The core mechanism underlying these activities is its ability to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][2][3][4]
Anti-Cancer Effects
NEO has demonstrated potent activity against various cancer cell lines, with a particularly high inhibitory effect against triple-negative breast cancer (TNBC) cells (MDA-MB-231).[1] Its anti-cancer effects are mediated through several mechanisms:
-
Inhibition of Cell Proliferation and Viability: NEO dose-dependently inhibits the survival and proliferation of cancer cells.
-
Suppression of Cell Migration and Invasion: The compound significantly suppresses the migration and invasion of breast cancer cells.
-
Induction of Cell Cycle Arrest and Apoptosis: NEO induces cell cycle arrest, specifically increasing the ratio of cells in the G1/G0 phase, and promotes apoptosis.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): NEO inhibits EMT, a key process in cancer metastasis, by up-regulating E-cadherin and down-regulating Vimentin.
Smooth Muscle Relaxation
NEO has been shown to induce smooth muscle relaxation, suggesting its potential in treating conditions related to smooth muscle contraction, such as glaucoma.
-
Reduction of Intraocular Pressure (IOP): In animal models, NEO significantly reduces IOP in a time-dependent manner.
-
Vasorelaxant Effects: NEO relaxes pre-contracted rat thoracic aortic rings, demonstrating its vasorelaxant properties.
The PIM1/ROCK2/STAT3 Signaling Pathway
The biological activities of this compound are primarily mediated through the inhibition of the PIM1/ROCK2/STAT3 signaling pathway. PIM1 kinase, a key regulator of various cellular processes, is the direct target of NEO.
Molecular docking simulations have revealed that NEO binds to the PIM1 pocket, leading to its inhibition. The inhibition of PIM1 subsequently down-regulates the expression and activity of downstream proteins, including ROCK1, ROCK2, p-MYPT1, p-mTOR, and p-STAT3. This cascade of events ultimately leads to the observed anti-cancer and smooth muscle relaxant effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Assay | Endpoint | Value (µM) |
| MDA-MB-231 | MTT Assay | IC50 | 4.69 ± 0.38 |
Table 2: In Vivo Effects of this compound on Intraocular Pressure (IOP) in Rabbits
| Treatment Group | Maximum IOP Reduction (ΔIOP, mmHg) | Time to Maximum Effect (min) |
| NEO (0.3%) | 2.67 ± 0.58 | 60 |
| NEO (1.0%) | 4.33 ± 0.58 | 240 |
| SGI-1776 (1.0%) | 4.33 ± 0.58 | Not specified |
| Netarsudil (NET) (0.3%) | 5.67 ± 0.58 | Not specified |
Data presented as mean ± SD.
Experimental Protocols
This section details the methodologies for the key experiments cited in the study of this compound's biological activity.
Cell Viability and Proliferation (MTT Assay)
This assay determines the effect of NEO on the viability and proliferation of cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
Neoprzewaquinone A (NEO), a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research.[1][2] This technical whitepaper provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its anti-cancer properties. It consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways involved.
Core Mechanism: Targeting the PIM1/ROCK2/STAT3 Signaling Axis
Recent studies have elucidated that this compound exerts its anti-cancer effects primarily by selectively targeting and inhibiting PIM1 kinase at nanomolar concentrations.[1][2] This inhibition sets off a cascade of downstream effects, ultimately blocking the ROCK2/STAT3 signaling pathway. This pathway is crucial in various cellular processes implicated in cancer progression, including cell growth, migration, and epithelial-mesenchymal transition (EMT).[1] Molecular docking simulations have further revealed that NEO physically enters the PIM1 pocket, leading to multiple interaction effects that underpin its inhibitory action.
The inhibition of PIM1 by this compound leads to the downstream suppression of ROCK2, a protein kinase involved in cell motility. This relationship has been confirmed by observations that inhibiting PIM1 leads to a decrease in ROCK2 expression, suggesting ROCK2 is a downstream target in this pathway. The subsequent inactivation of STAT3, a key transcription factor in cancer progression, further contributes to the anti-tumor effects.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, with a notable potency observed in triple-negative breast cancer cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | > 40 |
| H460 | Lung Cancer | 13.91 ± 0.81 |
| A549 | Lung Cancer | 18.06 ± 1.12 |
| AGS | Gastric Cancer | 20.34 ± 1.56 |
| HEPG-2 | Liver Cancer | 21.09 ± 2.01 |
| ES-2 | Ovarian Cancer | 19.87 ± 1.23 |
| NCI-H929 | Myeloma | 11.54 ± 0.98 |
| SH-SY5Y | Neuroblastoma | 25.43 ± 2.11 |
| MCF-10A | Normal Breast Epithelial | > 40 |
| Data sourced from MTT assays assessing cell viability. |
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Table 2: Apoptosis Induction in MDA-MB-231 Cells
| Treatment | Concentration (μM) | Apoptotic Cells (%) |
| Control | 0 | 5.18 ± 1.64 |
| This compound | 20 | 19.62 ± 1.78 |
| SGI-1776 (PIM1 Inhibitor) | 5 | 25.88 ± 0.67 |
| Data obtained via flow cytometry analysis after 24 hours of exposure. |
Flow cytometry and Hoechst 33258 staining have confirmed that increasing concentrations of this compound lead to a gradual rise in the number of apoptotic cells. Furthermore, NEO treatment induces G0/G1 phase cell cycle arrest in a concentration-dependent manner. Western blot analyses have also indicated a decrease in the expression of key autophagy-related proteins such as ATG5, LC3B, and Beclin1.
Signaling Pathway and Experimental Workflow Visualizations
To clarify the complex interactions and experimental processes, the following diagrams are provided.
Caption: this compound inhibits PIM1, leading to the blockade of the ROCK2/STAT3 pathway.
Caption: Workflow for assessing the in vitro anti-cancer effects of this compound.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for a designated period (e.g., 24 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated.
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: MDA-MB-231 cells were treated with this compound for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, total protein was extracted from the cells using lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, ROCK2, STAT3, E-cadherin, Vimentin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Molecular Docking
-
Software and Preparation: Molecular docking simulations were performed using the GOLD program in Discovery Studio. The X-ray diffraction crystal structure of PIM1 (PDB ID: 1XWS) was obtained from the Protein Data Bank. Ligand molecules were prepared using the prepare ligands protocol.
-
Docking Simulation: The GOLD program, a genetic algorithm-based method, was used for the docking simulation with the CHARMm force field.
-
Visualization: The final molecular docking simulation figures were constructed using PyMOL.
Additional Therapeutic Potential: Smooth Muscle Relaxation
Beyond its anti-cancer properties, this compound has also been shown to promote smooth muscle relaxation by inhibiting the PIM1/ROCK2/STAT3 signaling pathway. This has been demonstrated through its ability to relax pre-contracted rat isolated thoracic aortic rings and reduce intraocular pressure (IOP) in rabbits, suggesting potential applications in cardiovascular diseases and glaucoma.
Table 3: Effect of this compound on Intraocular Pressure (IOP) in Rabbits
| Treatment | Concentration | Maximum IOP Reduction (ΔIOP in mmHg) | Time to Max Reduction (min) |
| This compound | 0.3% | 2.67 ± 0.58 | 60 |
| This compound | 1.0% | 4.33 ± 0.58 | 240 |
| SGI-1776 | 1.0% | 4.33 ± 0.58 | Not specified |
| Netarsudil (NET) | 0.3% | 5.67 ± 0.58 | Not specified |
| IOP measurements were performed in ocular normotensive NZW rabbits. |
Conclusion
This compound demonstrates significant potential as a multi-faceted therapeutic agent. Its primary mechanism of action in an oncological context involves the targeted inhibition of PIM1 kinase, leading to the disruption of the PIM1/ROCK2/STAT3 signaling pathway. This results in the suppression of cancer cell growth, migration, and EMT, alongside the induction of apoptosis and cell cycle arrest. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic. Its concurrent activity in promoting smooth muscle relaxation further broadens its potential clinical applications. Continued investigation into this promising natural compound is warranted.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Novel PIM1 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a potent and selective inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase.[1][2][3] PIM1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, making it a significant target in cancer therapy.[4][5] Overexpression of PIM1 is associated with various solid tumors, including breast, prostate, and lung cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a PIM1 inhibitor, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound selectively inhibits PIM1 kinase activity at nanomolar concentrations. This inhibition disrupts the downstream signaling cascade, primarily the ROCK2/STAT3 pathway, which is implicated in cell migration and epithelial-mesenchymal transition (EMT). Molecular docking simulations have revealed that NEO binds to the ATP-binding pocket of PIM1, leading to the inhibition of its kinase activity. The subsequent downregulation of the PIM1/ROCK2/STAT3 signaling pathway leads to the suppression of cancer cell growth, migration, and invasion.
Quantitative Data Summary
The inhibitory and cytotoxic effects of this compound have been quantified across various assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro PIM1 Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
| This compound | PIM1 | 0.56 |
| This compound | ROCK2 | No significant inhibition |
Data sourced from Zhao et al. (2023).
Table 2: Cytotoxicity of this compound in MDA-MB-231 Cells
| Compound | Time Point | IC50 (µM) |
| This compound | 24 h | 11.14 ± 0.36 |
| This compound | 48 h | 7.11 ± 1.21 |
| This compound | 72 h | 4.69 ± 0.38 |
| SGI-1776 (PIM1 Inhibitor) | 24 h | 11.74 ± 0.45 |
| SGI-1776 (PIM1 Inhibitor) | 48 h | 8.03 ± 0.41 |
| SGI-1776 (PIM1 Inhibitor) | 72 h | 4.90 ± 0.21 |
Data sourced from Zhao et al. (2023).
Table 3: Cell Cycle Arrest in MDA-MB-231 Cells after 24h Treatment
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase |
| Control | - | 37.35 ± 4.74 | 42.20 ± 1.41 |
| This compound | 20 | 59.00 ± 5.23 | 30.20 ± 2.83 |
Data sourced from Zhao et al. (2023).
Table 4: Apoptosis Induction in MDA-MB-231 Cells after 24h Treatment
| Treatment | Concentration (µM) | % Apoptotic Cells |
| Control | - | 5.18 ± 1.64 |
| This compound | 20 | 19.62 ± 1.78 |
| SGI-1776 (PIM1 Inhibitor) | 5 | 25.88 ± 0.67 |
Data sourced from Zhao et al. (2023).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM1 signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: PIM1 signaling pathway inhibited by this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
PIM1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PIM1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant PIM1 enzyme
-
PIM1 substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of PIM1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
MDA-MB-231 cells (or other cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed 3 x 10³ cells per well in 100 µL of medium in a 96-well plate and culture until adherent.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins in the PIM1 signaling pathway.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against PIM1, ROCK2, p-STAT3, BAD, mTOR, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat MDA-MB-231 cells with this compound for a specified time (e.g., 20 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Conclusion
This compound is a promising natural product with potent and selective PIM1 inhibitory activity. Its ability to disrupt the PIM1/ROCK2/STAT3 signaling pathway makes it a valuable lead compound for the development of novel anticancer therapies, particularly for triple-negative breast cancer. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential PIM1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Novel Inhibitor of the ROCK2/STAT3 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has emerged as a potent inhibitor of the PIM1 kinase, subsequently blocking the ROCK2/STAT3 signaling pathway.[1][2][3][4] This targeted action disrupts key cellular processes implicated in cancer progression, particularly in triple-negative breast cancer (TNBC).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on the ROCK2/STAT3 pathway and associated cellular functions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this promising natural compound.
Core Mechanism of Action
This compound selectively inhibits PIM1 kinase at nanomolar concentrations. This inhibition of PIM1, a serine/threonine kinase overexpressed in various cancers, leads to the downstream suppression of the ROCK2/STAT3 signaling pathway. The inhibition of this pathway has been shown to significantly impede the growth, migration, and epithelial-mesenchymal transition (EMT) of cancer cells. Molecular docking studies have revealed that NEO directly binds within the ATP-binding pocket of PIM1.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data
The inhibitory effects of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Cytotoxicity of this compound (NEO) and SGI-1776
| Cell Line | Compound | IC50 (µM) at 72h |
| MDA-MB-231 (TNBC) | NEO | 4.69 ± 0.38 |
| MDA-MB-231 | SGI-1776 | 4.90 ± 0.21 |
| MCF-7 | NEO | > 10 |
| H460 | NEO | > 10 |
| A549 | NEO | > 10 |
| AGS | NEO | > 10 |
| HEPG-2 | NEO | > 10 |
| ES-2 | NEO | > 10 |
| NCI-H929 | NEO | > 10 |
| SH-SY5Y | NEO | > 10 |
| MCF-10A | NEO | > 10 |
| Data sourced from |
Table 2: Time-Dependent Cytotoxicity of this compound (NEO) on MDA-MB-231 Cells
| Time (h) | IC50 (µM) |
| 24 | 11.14 ± 0.36 |
| 48 | 7.11 ± 1.21 |
| 72 | 4.69 ± 0.38 |
| Data sourced from |
Table 3: Kinase Inhibition Profile of this compound (NEO)
| Kinase | IC50 (µM) |
| PIM1 | 0.56 |
| ROCK2 | No significant inhibition |
| Data sourced from |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Technical Whitepaper on its Smooth Muscle Relaxation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has demonstrated significant smooth muscle relaxation properties. This document provides an in-depth technical guide on the mechanism of action, quantitative efficacy, and experimental protocols related to the vasorelaxant effects of NEO. The primary mechanism involves the inhibition of the PIM1 kinase, leading to the downstream blockade of the ROCK2/STAT3 signaling pathway, a critical regulator of smooth muscle contraction. This whitepaper consolidates the available data, presents it in a structured format for comparative analysis, details the methodologies for key experiments, and visualizes the involved signaling pathways.
Introduction
Vascular smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in various cardiovascular diseases, including hypertension and glaucoma. The RhoA/ROCK signaling pathway is a key regulator of smooth muscle contraction by sensitizing the contractile apparatus to calcium. This compound has emerged as a potent inhibitor of this pathway, demonstrating significant vasorelaxant effects on pre-contracted rat thoracic aortic rings. Its mechanism of action, targeting the PIM1 kinase, presents a novel therapeutic avenue for conditions characterized by excessive smooth muscle contraction.
Quantitative Data on Smooth Muscle Relaxation
The vasorelaxant effects of this compound have been quantified in ex vivo studies using isolated rat thoracic aortic rings. The data is summarized below for clarity and comparative analysis.
| Compound | Concentration (µM) | Pre-contraction Agent | Time (min) | Relaxation (%) |
| This compound | 10 | 60 mM KCl | 5 | ~20% |
| 10 | ~40% | |||
| 20 | ~60% | |||
| 30 | ~75% | |||
| 40 | ~85% | |||
| SGI-1776 (PIM1 Inhibitor) | 10 | 60 mM KCl | 40 | ~70% |
| Netarsudil (ROCK Inhibitor) | 10 | 60 mM KCl | 40 | ~90% |
Data extracted from dose- and time-dependent relaxation curves presented in Zhao et al. (2023). The values are approximate readings from the graphical data.
Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its smooth muscle relaxant effects by targeting and inhibiting PIM1 kinase. This inhibition initiates a signaling cascade that ultimately leads to vasodilation.
Signaling Pathway Overview:
-
Inhibition of PIM1: this compound directly inhibits the activity of PIM1 kinase.
-
Downregulation of ROCK2: The inhibition of PIM1 leads to a decrease in the expression and activity of ROCK2, a key enzyme in the calcium sensitization of smooth muscle contraction.
-
Reduced STAT3 Phosphorylation: Consequently, the phosphorylation of STAT3 is diminished.
-
Inhibition of Downstream Effectors: This cascade results in the reduced phosphorylation of key downstream effectors involved in smooth muscle contraction, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Smooth Muscle Relaxation: The net effect is a reduction in the contractile state of the smooth muscle, leading to vasorelaxation.
Diagram of the Signaling Pathway
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the smooth muscle relaxation properties of this compound.
Rat Thoracic Aortic Ring Preparation and Vasorelaxation Assay
This ex vivo assay is crucial for assessing the direct effect of compounds on vascular smooth muscle tone.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Aorta Excision: Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue. 2-3 mm wide rings are cut.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g. During this period, the K-H buffer is changed every 15-20 minutes.
-
Viability Check: The viability of the aortic rings is assessed by contracting them with 60 mM KCl.
-
Contraction Induction: After washing and returning to the baseline tension, the rings are pre-contracted with 60 mM KCl.
-
Compound Administration: Once a stable contraction plateau is reached, this compound, SGI-1776, or Netarsudil are added cumulatively or in a time-dependent manner to determine their relaxant effects.
-
Data Analysis: The relaxation is expressed as a percentage of the contraction induced by KCl.
Diagram of Experimental Workflow
Caption: Workflow for the rat aortic ring vasorelaxation assay.
Western Blot Analysis of Signaling Proteins
This biochemical assay is used to quantify the expression levels of key proteins in the signaling pathway.
Protocol:
-
Tissue Homogenization: Thoracic aortic tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PIM1, ROCK1, ROCK2, p-BAD, and p-STAT3. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Conclusion
This compound demonstrates potent smooth muscle relaxation properties through a clear and defined mechanism of action involving the inhibition of the PIM1/ROCK2/STAT3 signaling pathway. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound for cardiovascular and other diseases characterized by smooth muscle hypercontractility. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility.
Methodological & Application
Neoprzewaquinone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A is a naturally occurring phenanthrenequinone (B147406) that has garnered significant interest for its potent biological activities. This document provides an overview of the current knowledge on this compound, with a focus on its isolation from natural sources and its mechanism of action in key signaling pathways. Notably, a detailed, peer-reviewed total synthesis of this compound has not yet been reported in scientific literature. Therefore, this document will focus on its isolation and biological activity, for which experimental data is available.
Isolation of this compound
This compound is an active component isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) and Salvia przewalskii.[1] The isolation is typically achieved through standard phytochemical techniques involving extraction and chromatography.
General Isolation Protocol:
-
Extraction: The dried and powdered roots of the plant material are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound (typically the less polar fractions) is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or other suitable stationary phases.
-
Purification: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential in cancer therapy and for the treatment of cardiovascular conditions. Its primary mechanism of action involves the inhibition of specific protein kinases, leading to the modulation of downstream signaling pathways.
Inhibition of the PIM1/ROCK2/STAT3 Signaling Pathway
Recent studies have shown that this compound selectively inhibits PIM1 kinase at nanomolar concentrations.[1] This inhibition has been shown to suppress the growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells.[1] The inhibition of PIM1 by this compound subsequently blocks the ROCK2/STAT3 signaling pathway.[1] This pathway is crucial for cell migration and smooth muscle contraction.[1]
The proposed signaling cascade is as follows:
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Inhibition of the PI3K/AKT Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), this compound has been shown to suppress tumor progression by promoting the ubiquitin-related degradation of the epidermal growth factor receptor (EGFR) and inhibiting the PI3K-AKT signaling pathway.[2] This leads to induced apoptosis in HCC cells.[2]
The proposed mechanism is illustrated below:
Caption: this compound promotes EGFR degradation and inhibits PI3K/AKT signaling.
Experimental Protocols
As no total synthesis has been reported, this section provides a general protocol for an in vitro kinase assay to assess the inhibitory activity of this compound against a target kinase, such as PIM1.
In Vitro PIM1 Kinase Assay:
-
Reagents and Materials:
-
Recombinant human PIM1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase buffer, PIM1 kinase, and the substrate peptide to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (as a control) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Summary and Future Directions
This compound is a promising natural product with well-defined inhibitory activity against key signaling pathways implicated in cancer and other diseases. While its isolation from natural sources is established, the development of a robust and scalable total synthesis is a critical next step. A successful synthetic route would enable the production of larger quantities of this compound for further preclinical and clinical studies, as well as the generation of novel analogs with potentially improved therapeutic properties. Future research should also focus on further elucidating its mechanisms of action in other disease models and exploring its full therapeutic potential.
References
Neoprzewaquinone A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Neoprzewaquinone A, a bioactive compound isolated from Salvia miltiorrhiza.
This compound (NEO) has demonstrated significant potential in oncological and cardiovascular research. Studies have shown its ability to inhibit cancer cell migration and promote smooth muscle relaxation by targeting the PIM1 kinase, subsequently blocking the ROCK2/STAT3 signaling pathway[1][2][3]. These findings suggest its potential as a therapeutic agent for conditions such as triple-negative breast cancer (TNBC) and glaucoma[2].
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, stock solutions of this compound can be prepared in DMSO and further diluted to final concentrations for various assays. It has been successfully used in cell culture and kinase assays at concentrations up to 30 μM with DMSO as the vehicle[1].
Biological Activity
NEO exhibits potent and selective inhibitory activity against PIM1 kinase, a protein implicated in various cancers[1][2]. This inhibition leads to downstream effects on cell proliferation, migration, and apoptosis.
In Vitro Efficacy
| Cell Line | Assay | IC50 (μM) | Time Point | Reference |
| MDA-MB-231 | MTT Assay | 11.14 ± 0.36 | 24 h | [1] |
| MDA-MB-231 | MTT Assay | 7.11 ± 1.21 | 48 h | [1] |
| MDA-MB-231 | MTT Assay | 4.69 ± 0.38 | 72 h | [1] |
| PIM1 Kinase | ADP-Glo™ Kinase Assay | 0.56 | - | [4] |
Signaling Pathway
This compound exerts its biological effects by targeting the PIM1/ROCK2/STAT3 signaling pathway. By inhibiting PIM1, NEO prevents the downstream activation of ROCK2 and STAT3, which are crucial for cell migration, proliferation, and survival[1][2][3].
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed MDA-MB-231 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included[1].
-
Following treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values based on the dose-response curves[1].
Kinase Inhibition Assay (ADP-Glo™)
This assay evaluates the direct inhibitory effect of this compound on PIM1 kinase activity.
Methodology:
-
Prepare a reaction mixture containing PIM1 kinase, substrate, and ATP in a kinase buffer[1].
-
Add this compound at various concentrations (e.g., 0.3, 1, 3, 10, and 30 μM) to the reaction mixture. Include a DMSO vehicle control[1].
-
Incubate the reaction at room temperature for 60 minutes[1].
-
Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes[1].
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value to determine the concentration of this compound required to inhibit 50% of the PIM1 kinase activity[4].
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels in the PIM1/ROCK2/STAT3 pathway.
Methodology:
-
Treat MDA-MB-231 cells with this compound for 20 hours[3].
-
Lyse the cells and extract total proteins.
-
Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PIM1, ROCK1, ROCK2, p-STAT3, and other proteins of interest overnight at 4°C[3].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to determine the relative protein expression levels.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]
Application Notes and Protocols: Neoprzewaquinone A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular diseases and cancer.[1][2][3] Research has identified this compound as a potent and selective inhibitor of PIM1 kinase.[1][4][5] By targeting PIM1, it blocks the downstream ROCK2/STAT3 signaling pathway, which plays a crucial role in cell migration and smooth muscle contraction.[1][2][3] This activity makes this compound a compound of significant interest for research in triple-negative breast cancer (TNBC) and circulatory diseases like glaucoma.[1][3]
Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible results in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Physicochemical and Quantitative Data
All quantitative data for this compound has been summarized for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₂₈O₆ | [2][6] |
| Molecular Weight | 556.6 g/mol | [2][6] |
| CAS Number | 630057-39-5 | [2][6][7] |
| Appearance | Crystalline solid | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Recommended for primary stock solutions. | [2][7] |
| Chloroform | Soluble | - | [7] |
| Dichloromethane | Soluble | - | [7] |
| Ethyl Acetate | Soluble | - | [7] |
| Acetone | Soluble | - | [7] |
Table 3: Exemplary Concentrations Used in Research
| Application | Concentration Range | Cell Line / System | Source |
| Cell Viability / Proliferation Assays | 0.5 - 1.0 µM | MDA-MB-231 (Breast Cancer) | [4] |
| Cell Migration / Invasion Assays | 0.5 - 1.0 µM | MDA-MB-231 (Breast Cancer) | [4] |
| Western Blot Analysis | 10 µM | MDA-MB-231 (Breast Cancer) | [1] |
| Smooth Muscle Relaxation Assay | 5 - 160 µM | Rat Thoracic Aortic Rings | [4][5] |
| Algicidal Activity (EC₅₀) | 4.68 mg/L | Microcystis aeruginosa | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted to various working concentrations.
Materials:
-
This compound powder (CAS: 630057-39-5)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 556.6 g/mol × 1000 mg/g = 5.57 mg
-
-
Weighing: Under a fume hood, carefully weigh 5.57 mg of this compound powder using an analytical balance and transfer it into a sterile amber microcentrifuge tube.
-
Note: Using an amber tube protects the light-sensitive compound.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex the solution at medium speed until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied if dissolution is slow, but avoid overheating.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber cryovials.[9]
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). Always protect from light.[2][9]
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the primary DMSO stock for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 1 µM).
-
Serial Dilution (Recommended): To ensure accuracy, perform serial dilutions rather than a single large dilution. To prepare a 1 µM working solution from a 10 mM stock (a 1:10,000 dilution):
-
Step A (1:100 Dilution): Prepare an intermediate stock of 100 µM. Add 2 µL of the 10 mM primary stock solution to 198 µL of sterile cell culture medium. Mix well.
-
Step B (1:100 Dilution): Prepare the final 1 µM working solution. Add 10 µL of the 100 µM intermediate stock to 990 µL of your final experimental cell culture medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, the final DMSO concentration would be 0.01%. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Application: Add the prepared working solutions (and vehicle control) to your cell cultures immediately.
Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway
This compound exerts its biological effects primarily by inhibiting the PIM1 kinase.[1][3] PIM1 is a proto-oncogenic serine/threonine kinase that regulates several downstream targets involved in cell survival, proliferation, and migration. One key downstream effector is ROCK2. Inhibition of PIM1 by this compound leads to the suppression of ROCK2 and the subsequent inactivation of STAT3.[4] This blockade disrupts critical cellular processes, leading to reduced cancer cell migration and the relaxation of smooth muscles.[1][4][5]
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Neoprzewaquinone A: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the stability and recommended storage conditions for Neoprzewaquinone A. Due to the limited availability of direct stability data for this compound, the following recommendations are substantially informed by studies on structurally related tanshinones, particularly Tanshinone IIA. It is crucial to note that these are inferred guidelines, and specific stability testing for this compound is highly recommended for any long-term research or drug development program.
Introduction to this compound
This compound is a bioactive phenanthrenequinone (B147406) compound isolated from Salvia miltiorrhiza (Danshen). It has garnered significant interest for its potential therapeutic applications, including anticancer and cardiovascular effects. As with any compound intended for research or pharmaceutical development, understanding its chemical stability is paramount to ensure the reliability and reproducibility of experimental results and the quality of potential drug products.
Inferred Stability Profile of this compound
Based on the known instability of related tanshinones, this compound is likely susceptible to degradation under certain conditions. The primary factors influencing the stability of tanshinones are temperature and light.
Key Inferred Stability Characteristics:
-
Thermal Sensitivity: Tanshinone IIA, a closely related compound, is known to be unstable at high temperatures.[1][2] It is therefore recommended to handle and store this compound at controlled, cool temperatures to minimize thermal degradation.
-
Photosensitivity: Exposure to light is a critical factor in the degradation of Tanshinone IIA.[1][2] It is highly probable that this compound is also light-sensitive. All handling and storage should be performed under light-protected conditions.
-
pH Sensitivity: The stability of Tanshinone IIA in solution is influenced by pH.[1] While specific data for this compound is unavailable, it is advisable to maintain a consistent and appropriate pH for any stock solutions or formulations.
-
Stability in Solution: Studies on various tanshinones have shown that their concentrations in aqueous solutions can decrease over 24 hours. For in-vitro experiments, it is best practice to use freshly prepared solutions. Some tanshinones have demonstrated stability in rat plasma for up to 8 hours at room temperature and through multiple freeze-thaw cycles, suggesting reasonable short-term stability in biological matrices for analytical purposes.
Recommended Storage Conditions
The following storage conditions are recommended to maintain the integrity of this compound.
| Form | Storage Temperature | Light Conditions | Atmosphere | Container |
| Solid (Powder) | -20°C or colder for long-term storage | Protect from light (e.g., amber vial) | Inert gas (e.g., argon or nitrogen) recommended | Tightly sealed vial |
| Stock Solution (in organic solvent, e.g., DMSO) | -80°C for long-term storage; -20°C for short-term | Protect from light (e.g., amber vial or wrapped in foil) | Inert gas overlay before sealing is advisable | Tightly sealed vial |
| Working Solutions (in aqueous buffer/media) | 2-8°C (use within 24 hours is recommended) | Protect from light | N/A | Tightly sealed container |
Experimental Protocols
Protocol for Handling and Preparation of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Amber glass vials or clear vials to be wrapped in aluminum foil
-
Calibrated balance
-
Pipettes
-
Vortex mixer
-
Inert gas (argon or nitrogen), optional
Workflow Diagram:
References
Application Note: Neoprzewaquinone A In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[1][2] Pim-1 kinase is a key regulator of cell proliferation, survival, and migration. Its inhibition presents a promising therapeutic strategy for cancer treatment. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against Pim-1 kinase using the ADP-Glo™ Kinase Assay. The downstream signaling cascade affected by Pim-1 inhibition, specifically the ROCK2/STAT3 pathway, is also illustrated.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1][3]
Signaling Pathway
This compound exerts its effects by directly inhibiting Pim-1 kinase. This inhibition disrupts the downstream signaling cascade involving ROCK2 and STAT3, which are crucial for cell migration and proliferation.
References
Application Notes and Protocols for Neoprzewaquinone A Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3][4] Recent studies have highlighted its potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC).[1][2] NEO selectively inhibits PIM1 kinase, a key enzyme in cell proliferation and survival, thereby blocking the downstream ROCK2/STAT3 signaling pathway.[1][2][4] This application note provides a comprehensive overview of the effects of this compound on cancer cells and detailed protocols for its application in cell culture-based assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the targeted inhibition of PIM1 kinase.[1][2] PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell migration. By inhibiting PIM1, NEO triggers a cascade of downstream effects, leading to the suppression of the ROCK2/STAT3 signaling pathway.[1][2][4] This pathway is implicated in cell migration and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1][2] Molecular docking simulations have shown that NEO fits into the PIM1 pocket, leading to its potent inhibitory effect at nanomolar concentrations.[1][2][3][4]
Caption: this compound Signaling Pathway.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | > 10 |
| H460 | Lung Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| AGS | Gastric Cancer | > 10 |
| HEPG-2 | Liver Cancer | > 10 |
| ES-2 | Ovarian Cancer | > 10 |
| NCI-H929 | Myeloma | > 10 |
| SH-SY5Y | Neuroblastoma | > 10 |
| MCF-10A | Normal Breast Epithelial | > 10 |
Data derived from MTT assays performed after 72 hours of treatment. The results indicate a pronounced and selective inhibitory effect of NEO on the MDA-MB-231 cell line.[1]
Table 2: Effect of this compound on PIM1 Kinase Activity
| Compound | Target | IC50 (µM) |
| This compound | PIM1 Kinase | 0.56 |
Data obtained from an ADP-GloTM Kinase Assay, demonstrating the potent and direct inhibition of PIM1 kinase by NEO.[1]
Table 3: this compound Induced Cell Cycle Arrest in MDA-MB-231 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) |
| Control | 37.35 ± 4.74 | 42.20 ± 1.41 |
| NEO (20 µM) | 59.00 ± 5.23 | 30.20 ± 2.83 |
Flow cytometry analysis reveals that NEO treatment leads to a significant arrest of MDA-MB-231 cells in the G0/G1 phase of the cell cycle.[1]
Table 4: this compound Induced Apoptosis in MDA-MB-231 Cells
| Treatment (24h) | Apoptotic Cells (%) |
| Control | 5.18 ± 1.64 |
| NEO (20 µM) | 19.62 ± 1.78 |
| SGI-1776 (5 µM) | 25.88 ± 0.67 |
Apoptosis was assessed by Annexin V-FITC/PI staining and flow cytometry, showing a significant increase in apoptotic cells upon NEO treatment. SGI-1776, a known PIM1 inhibitor, was used as a positive control.[3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Final concentrations should range from 0.3 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest NEO treatment.
-
Remove the old medium and add 100 µL of the prepared NEO dilutions or control medium to the respective wells.
-
Incubate the plate for the desired duration (24, 48, or 72 hours).[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blot Analysis
This protocol details the detection of protein expression changes in key signaling pathways upon treatment with this compound.
Materials:
-
6-well plates
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against PIM1, ROCK1, ROCK2, p-MYPT1, p-mTOR, p-STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 20 hours.[1]
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 20 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 20 µM) for 24 hours.[3]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with Neoprzewaquinone A in Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with Neoprzewaquinone A (NEO). NEO is a bioactive compound isolated from Salvia miltiorrhiza that has demonstrated potential as an anti-cancer agent.[1][2][3][4]
Introduction
This compound has been shown to selectively inhibit PIM1 kinase, a protein often overexpressed in various cancers, at nanomolar concentrations.[1] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, leading to suppressed growth, migration, and epithelial-mesenchymal transition (EMT) in cancer cells. The MTT assay is a colorimetric method widely used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ of this compound (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| HEPG-2 | Liver Cancer | 13.78 ± 0.55 |
| NCI-1299 | Lung Cancer | 18.64 ± 0.72 |
| AGS | Gastric Cancer | 21.09 ± 0.81 |
| MCF-7 | Breast Cancer | > 40 |
| H460 | Lung Cancer | > 40 |
| ES-2 | Ovarian Cancer | > 40 |
| A549 | Lung Cancer | > 40 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 40 |
| SH-SY5Y | Neuroblastoma | > 40 |
Table 1: IC₅₀ values of this compound on various human cancer cell lines after 72 hours of treatment as determined by MTT assay. Data extracted from a study by Wang et al. (2023).
Experimental Protocols
Materials
-
This compound (NEO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells of interest
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete culture medium. Seed the cells into a 96-well plate at a density of 3 × 10³ to 1 × 10⁵ cells per well (100 µL final volume) and incubate for 24 hours to allow for cell attachment.
-
For suspension cells, centrifuge the cells, resuspend in complete culture medium, and seed into a 96-well plate at the desired density.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of NEO in complete culture medium to achieve the desired final concentrations (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 μM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest NEO concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NEO.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for MTT Assay
Caption: Experimental workflow of the MTT assay.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wound Healing Assay Using Neoprzewaquinone A
These application notes provide a detailed protocol and supporting data for utilizing Neoprzewaquinone A (NEO) in in-vitro wound healing assays. The information is targeted towards researchers, scientists, and drug development professionals investigating novel compounds for tissue regeneration and anti-cancer therapies.
Introduction
This compound is a bioactive compound that has demonstrated significant effects on cell migration.[1][2] This document outlines the application of NEO in a wound healing (scratch) assay, a widely used method to study collective cell migration in vitro.[3][4] The protocol and data presented are based on studies investigating the inhibitory effects of NEO on cancer cell migration, which provides a foundation for its potential application in broader wound healing research. The underlying mechanism of action involves the targeting of the PIM1 kinase, which subsequently blocks the ROCK2/STAT3 signaling pathway.[1][2][5]
Data Presentation
The following table summarizes the quantitative data from a wound healing assay performed on MDA-MB-231 breast cancer cells treated with this compound. The data demonstrates a dose-dependent inhibition of cell migration.
| Treatment Group | Concentration (μM) | Wound Healing Percentage (%) |
| Control | 0 | 100 |
| This compound | 1 | ~80 |
| This compound | 2 | ~55 |
| This compound | 3 | ~45 |
| SGI-1776 (PIM1 Inhibitor) | 5 | ~40 |
Data is approximated from graphical representations in the source literature.[1][5] The wound healing percentage was calculated after 24 hours of treatment.
Signaling Pathway
This compound inhibits cell migration by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway. This pathway is crucial for processes involved in cell motility. A simplified diagram of this signaling cascade is presented below.
Experimental Protocols
The following is a detailed protocol for performing a wound healing (scratch) assay to evaluate the effect of this compound on cell migration. This protocol is adapted from established methods and findings from studies on NEO.[1][5][6][7]
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (NEO) stock solution
-
Control vehicle (e.g., DMSO)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed the cells into 12-well or 24-well plates at a density that will allow them to reach 70-80% confluency as a monolayer within 24 hours.[6][7] For MDA-MB-231 cells, a seeding density of approximately 5 x 10^5 cells/well in a 12-well plate is a suitable starting point.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the "Wound":
-
Once the cells have reached the desired confluency, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.[7] The scratch should be a straight line across the center of the well. A cross-shaped scratch can also be made.[6]
-
After creating the scratch, gently wash the wells twice with PBS to remove any detached cells.[7]
-
-
Treatment with this compound:
-
Prepare different concentrations of NEO (e.g., 1, 2, and 3 µM) in a fresh, low-serum medium.[5] A low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Add the prepared media with NEO to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO used to dissolve NEO) and a negative control group (medium without any treatment).
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[6] This is the 0-hour time point.
-
It is crucial to mark the position of the image acquisition for each well to ensure that the same field of view is captured at subsequent time points.
-
Return the plates to the incubator.
-
Acquire images of the same marked areas at regular intervals (e.g., 8, 12, and 24 hours) to monitor the progression of wound closure.[6]
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point for all treatment groups.
-
The percentage of wound healing can be calculated using the following formula: Wound Healing (%) = [(Area at 0h - Area at xh) / Area at 0h] x 100
-
Compare the wound healing percentages between the control and NEO-treated groups to determine the effect of the compound on cell migration.
-
Experimental Workflow
The following diagram illustrates the general workflow for a wound healing (scratch) assay.
Conclusion
This compound demonstrates a clear inhibitory effect on cell migration in vitro, as evidenced by the wound healing assay data. The detailed protocol provided herein offers a robust framework for researchers to investigate the effects of this and other compounds on cell motility. The elucidation of its mechanism of action through the PIM1/ROCK2/STAT3 pathway provides valuable insights for drug development, particularly in the context of cancer therapeutics and potentially for modulating wound healing processes. Further studies using primary skin cells, such as keratinocytes and fibroblasts, are recommended to fully explore the potential of this compound in dermal wound repair.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
Application Notes and Protocols for Transwell Migration Assay with Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Neoprzewaquinone A (NEO) in Transwell migration assays. The protocols and data presented are intended to assist in the investigation of NEO's effects on cancer cell migration and the underlying molecular mechanisms.
Introduction
This compound, an active component isolated from Salvia miltiorrhiza, has demonstrated significant potential in cancer therapy by inhibiting cell migration and invasion.[1][2] This document outlines the experimental procedures for assessing the inhibitory effects of NEO on cancer cell migration using a Transwell assay, and details the associated signaling pathways. The primary focus is on its activity in triple-negative breast cancer cells (MDA-MB-231), a model where NEO has been shown to be particularly effective.[1][3]
Data Presentation
The inhibitory effects of this compound on cell viability and migration have been quantified in previous studies. The following tables summarize these findings.
Table 1: IC50 Values of this compound on MDA-MB-231 Cell Viability
| Treatment Duration | IC50 (µM) |
| 24 hours | 11.14 ± 0.36 |
| 48 hours | 7.11 ± 1.21 |
| 72 hours | 4.69 ± 0.38 |
Data from studies on the MDA-MB-231 triple-negative breast cancer cell line.[1][3]
Table 2: Effect of this compound on MDA-MB-231 Cell Migration and Invasion
| Treatment | Concentration (µM) | Relative Number of Invasive Cells (%) |
| Control | 0 | 100 |
| This compound | 1 | Significantly Reduced |
| This compound | 2 | Significantly Reduced |
| This compound | 3 | Significantly Reduced |
Qualitative summary based on Transwell assay results. Specific percentage reduction can be quantified using image analysis software.[3]
Experimental Protocols
This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effect of this compound on cancer cell migration.
Materials
-
24-well plates[4]
-
Transwell® inserts with 8.0 µm pore polycarbonate membrane[4]
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)[5]
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA[5]
-
Phosphate Buffered Saline (PBS)[5]
-
Matrigel (for invasion assays)[3]
-
4% Paraformaldehyde (PFA)[4]
-
0.1% Crystal Violet solution[4]
-
Cotton swabs[4]
-
Microscope
-
Image analysis software (e.g., ImageJ)
Protocol: Transwell Migration Assay
-
Cell Culture and Starvation:
-
Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Prior to the assay, starve the cells in a serum-free medium for 12-24 hours. This minimizes the influence of serum growth factors on migration.[5]
-
-
Preparation of Transwell Inserts:
-
For migration assays, pre-wet the Transwell inserts with a serum-free medium.
-
For invasion assays, coat the upper surface of the Transwell membrane with a thin layer of Matrigel (diluted in a serum-free medium) and allow it to solidify at 37°C for at least 30 minutes.[3]
-
-
Cell Seeding:
-
Treatment with this compound:
-
In the upper chamber, add different concentrations of this compound (e.g., 1, 2, and 3 µM) to the cell suspension.[3] Include a vehicle control (DMSO).
-
-
Chemoattractant Addition:
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[4]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15-20 minutes at room temperature.[4]
-
Wash the inserts with PBS and then stain the migrated cells with 0.1% crystal violet solution for 20-30 minutes.[4]
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the lower surface of the membrane using an inverted microscope.
-
Quantify the number of migrated cells by counting the cells in several random fields of view or by eluting the crystal violet stain and measuring the absorbance.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Inhibiting Cell Migration
This compound inhibits cell migration primarily by targeting the PIM1 kinase.[1][2][6] This action blocks the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell motility and the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2][3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoprzewaquinone A-Induced Apoptosis Assay
These application notes provide a detailed protocol for assessing the apoptotic effects of Neoprzewaquinone A (NEO) on cancer cells. The primary focus is on the Annexin V-FITC/Propidium Iodide (PI) assay, supplemented with protocols for Western Blot analysis of key apoptotic markers and a Caspase-Glo® 3/7 assay to quantify effector caspase activity.
Introduction
This compound, a natural product, has demonstrated pro-apoptotic activity in cancer cells, notably in triple-negative breast cancer cell lines such as MDA-MB-231.[1][2][3] It induces apoptosis in a concentration-dependent manner by targeting PIM1 and subsequently inhibiting the ROCK2/STAT3 signaling pathway.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals investigating the apoptotic mechanism of this compound.
Data Presentation
Table 1: Effect of this compound on Apoptosis in MDA-MB-231 Cells
The following table summarizes the quantitative data on the percentage of apoptotic MDA-MB-231 cells after 24 hours of treatment with varying concentrations of this compound. Data was obtained using an Annexin V-FITC/PI apoptosis detection kit and analyzed by flow cytometry.[1]
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| Control | 0 | 5.18 ± 1.64% |
| This compound | 10 | Increased (Specific value not provided in the source) |
| This compound | 20 | 19.62 ± 1.78% |
| SGI-1776 (Positive Control) | 5 | 25.88 ± 0.67% |
Data extracted from a study by Zhao et al. (2023) on MDA-MB-231 cells.[1]
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the steps to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide staining, followed by flow cytometric analysis.[4][5][6][7]
Materials:
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
This compound (NEO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20 µM) and a positive control (e.g., 5 µM SGI-1776) for 24 hours.[1]
-
-
Cell Harvesting:
-
After the incubation period, collect the cell culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.[8]
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[4][5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to each tube.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][5]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4][5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use a 488 nm laser for excitation and measure the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[5]
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins by Western blot to confirm the molecular mechanism of this compound-induced apoptosis.[9][10][11][12]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-PIM1, anti-ROCK2, anti-p-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
Procedure:
-
Whole-Cell Lysate Preparation:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.[10]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the protein bands using an ECL chemiluminescence detection system.[8]
-
Caspase-Glo® 3/7 Assay
This protocol provides a method for quantifying the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13][14]
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with this compound as described in the Annexin V protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[13]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.de]
Application Notes and Protocols for Western Blot Analysis of PIM1/ROCK2/STAT3 Signaling Following Neoprzewaquinone A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated potential as a therapeutic agent in oncology.[1][2][3][4][5] Recent studies have elucidated its mechanism of action, revealing its ability to selectively inhibit PIM1 kinase.[1][2][3][4][5] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which is crucial in cancer cell migration, proliferation, and survival.[1][2][3][4][5] The PIM/ROCK/STAT3 axis is a critical signaling cascade implicated in the pathogenesis of various cancers, making it a key target for novel drug development.[6][7][8] Western blot analysis is an essential technique to investigate the effects of compounds like NEO on this pathway by quantifying the expression levels of total and phosphorylated forms of these key proteins.
These application notes provide a comprehensive guide for utilizing Western blot to analyze the expression and phosphorylation status of PIM1, ROCK2, and STAT3 in response to this compound treatment.
Signaling Pathway Overview
This compound targets PIM1, a serine/threonine kinase that is often overexpressed in various cancers.[1][2][3][4][5] PIM1 is known to have multiple downstream targets, including the ROCK2/STAT3 pathway.[1][2][3][4][5] ROCK2, a Rho-associated protein kinase, plays a significant role in cell motility and cytoskeletal organization.[6][9] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation via phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[2][10][11][12] By inhibiting PIM1, this compound leads to a downstream reduction in the activity of ROCK2 and the phosphorylation of STAT3, thereby impeding cancer cell progression.[1][2][3][4][5]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoprzewaquinone A in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neoprzewaquinone A (NEO) in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of NEO in oncology, ophthalmology, and inflammatory diseases.
Mechanism of Action
This compound is a bioactive compound that has been shown to selectively inhibit PIM1 kinase. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway.[1][2] This pathway is crucial in regulating cell migration, proliferation, and smooth muscle contraction. By targeting PIM1, NEO demonstrates potential therapeutic effects in cancer, particularly triple-negative breast cancer (TNBC), and conditions involving smooth muscle dysregulation, such as glaucoma.[1][2]
In Vitro Activity of this compound
NEO has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | > 10 |
| H460 | Lung Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| AGS | Gastric Cancer | > 10 |
| HEPG-2 | Liver Cancer | > 10 |
| ES-2 | Ovarian Cancer | > 10 |
| NCI-H929 | Myeloma | > 10 |
| SH-SY5Y | Neuroblastoma | > 10 |
| MCF-10A | Normal Breast Epithelial | > 10 |
| Data extracted from Zhao et al. (2023).[3] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the PIM1/ROCK2/STAT3 signaling pathway.
Caption: this compound signaling pathway.
Animal Models and Experimental Protocols
Triple-Negative Breast Cancer (TNBC) Xenograft Model
This model is proposed for evaluating the anti-tumor efficacy of this compound in vivo, based on its potent in vitro activity against MDA-MB-231 cells.
Experimental Workflow:
Caption: TNBC xenograft experimental workflow.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 2 x 10^7 cells/200 µL.
-
Inject 200 µL of the cell suspension into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic and Histological Analysis:
-
A portion of the tumor tissue can be used for Western blotting to analyze the expression of PIM1, p-STAT3, and other relevant biomarkers.
-
The remaining tumor tissue should be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Glaucoma Model (Intraocular Pressure Reduction)
This model is based on published studies demonstrating the ability of NEO to reduce intraocular pressure (IOP) in normal rabbits.
Experimental Workflow:
Caption: IOP reduction experimental workflow.
Protocol:
-
Animal Model: New Zealand white or pigmented rabbits.
-
Acclimatization and Handling:
-
Allow rabbits to acclimate to the facility and handling procedures to minimize stress-induced IOP fluctuations.
-
-
Baseline IOP Measurement:
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer).
-
Topical anesthetic (e.g., proparacaine (B1679620) 0.5%) should be applied prior to measurement.
-
-
Drug Administration:
-
Administer a single drop of this compound solution (at various concentrations) to one eye.
-
The contralateral eye receives the vehicle as a control.
-
-
Post-Treatment IOP Measurement:
-
Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
Determine the peak IOP reduction and the duration of action.
-
Smooth Muscle Relaxation Model (Isolated Rat Aortic Rings)
This ex vivo model is used to assess the direct vasorelaxant effects of this compound.
Experimental Workflow:
Caption: Isolated aortic ring experimental workflow.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-300g).
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-4 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction with a vasoconstrictor agent such as potassium chloride (KCl, 60 mM) or phenylephrine (PE, 1 µM).
-
Once the contraction has reached a plateau, add this compound cumulatively in increasing concentrations.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by NEO as a percentage of the pre-contraction tension.
-
Construct a dose-response curve and calculate the EC50 value.
-
Acute Inflammation Model (Carrageenan-Induced Paw Edema)
This model is proposed to evaluate the potential anti-inflammatory effects of this compound, given the known role of the PIM1/STAT3 pathway in inflammation.
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Studies of Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza, a plant with a long history in traditional Chinese medicine for treating cardiovascular diseases and cancer.[1][2] Recent research has highlighted its potential as a selective inhibitor of PIM1 kinase, implicating it in the modulation of cancer cell migration and smooth muscle relaxation.[1][2][3] These application notes provide a summary of the available in vivo dosage information for this compound, detailed experimental protocols from the primary literature, and a visualization of its proposed signaling pathway.
Important Note: The current body of scientific literature on in vivo studies of this compound is limited. The data and protocols presented here are based on a single key study and may not be directly applicable to other experimental models or therapeutic areas without significant further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and ex vivo experiments involving this compound.
Table 1: In Vivo Dosage of this compound in Rabbits
| Animal Model | Application | Administration Route | Dosages Tested | Observed Effect |
| New Zealand White Rabbits | Reduction of Intraocular Pressure (IOP) | Topical (Eye Drops) | 0.1%, 0.3%, 1.0% | Time-dependent decrease in IOP |
Table 2: Ex Vivo Concentration of this compound in Rats
| Tissue Model | Application | Concentration | Observed Effect |
| Isolated Thoracic Aortic Rings | Smooth Muscle Relaxation | 10 μM | Significant relaxation of pre-contracted aortic rings |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
In Vivo Study of Intraocular Pressure (IOP) Reduction in Rabbits
Objective: To evaluate the effect of topically administered this compound on intraocular pressure in a normal rabbit model.
Materials:
-
This compound (NEO)
-
Sterile water (for control)
-
SGI-1776 (PIM1 inhibitor, for comparison)
-
Netarsudil (NET) (ROCK2 inhibitor, for comparison)
-
New Zealand White rabbits
-
Tonometer
Protocol:
-
Animal Acclimatization: Acclimate rabbits to the experimental environment before the study.
-
Grouping: Randomly divide the rabbits into the following groups:
-
Control group (received sterile water)
-
NEO group (received 0.1%, 0.3%, or 1.0% NEO eye drops)
-
SGI-1776 group (received 1.0% SGI-1776 eye drops)
-
Netarsudil (NET) group (received 0.3% NET eye drops)
-
-
Baseline Measurement: Measure the baseline intraocular pressure of all rabbits using a tonometer before administration of any substance.
-
Administration: Administer a single drop of the respective solution into one eye of each rabbit.
-
IOP Measurement: Measure the IOP at designated time points post-administration (e.g., every 15 minutes for the first hour, then hourly for up to 4 hours).
-
Data Analysis: Record and analyze the IOP measurements to determine the effect of each treatment over time compared to the control group.
Ex Vivo Study of Smooth Muscle Relaxation in Rat Aortic Rings
Objective: To assess the smooth muscle relaxation effect of this compound on pre-contracted rat thoracic aortic rings.
Materials:
-
This compound (NEO)
-
SGI-1776
-
Netarsudil (NET)
-
Potassium Chloride (KCl, 60 mM)
-
Male Sprague-Dawley rats
-
Organ bath system
-
Physiological salt solution
Protocol:
-
Tissue Preparation:
-
Euthanize male Sprague-Dawley rats and excise the thoracic aorta.
-
Carefully cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting: Mount the aortic rings in an organ bath system filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.0 g for at least 60 minutes, replacing the bath solution every 15 minutes.
-
Contraction: Induce contraction of the aortic rings by adding 60 mM KCl to the organ bath.
-
Treatment: Once a stable contraction is achieved, add this compound (10 μM), SGI-1776, or Netarsudil to the bath.
-
Measurement of Relaxation: Record the changes in tension to measure the relaxation response over time.
-
Data Analysis: Express the relaxation as a percentage of the KCl-induced contraction and compare the effects of the different compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for in vivo studies.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Neoprzewaquinone A solubility for experiments
Welcome to the technical support center for Neoprzewaquinone A (NEO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NEO in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza.[1] It is investigated for its potential therapeutic properties, including the inhibition of breast cancer cell migration and the promotion of smooth muscle relaxation.[1][2][3] Its mechanism of action involves targeting the PIM1 kinase and subsequently blocking the ROCK2/STAT3 signaling pathway.[1][2][3]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
Q3: Is this compound soluble in aqueous solutions?
A3: Based on its chemical structure and the recommended solvents, this compound is expected to have very low solubility in aqueous solutions. For most biological experiments, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO to create a stock solution, which is then further diluted in the aqueous experimental medium.
Q4: How should I store this compound?
A4: It is recommended to store this compound at 4°C, protected from light, in a dry, and sealed container.[1]
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental medium.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a solubilizing agent: Consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final aqueous medium to help maintain the solubility of this compound. It is crucial to test the effect of the solubilizing agent on your experimental system in a separate control.
-
Prepare fresh dilutions: Always prepare fresh dilutions of your this compound stock solution in your aqueous medium immediately before use. Avoid storing diluted aqueous solutions.
Q2: I am seeing inconsistent results in my experiments. Could this be related to solubility issues?
A2: Yes, inconsistent results can be a sign of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended. To address this:
-
Visually inspect your solutions: Before adding to your experiment, carefully inspect the diluted solution for any signs of precipitation. The solution should be clear.
-
Vortex thoroughly: When preparing your working solutions, ensure you vortex the solution thoroughly after adding the this compound stock to the aqueous medium.
-
Sonication: Gentle sonication of the stock solution in DMSO before dilution can sometimes help to break up any aggregates.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1][4] |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Acetone | Soluble[4] |
| Aqueous Buffers | Poor |
Illustrative Quantitative Solubility Data for this compound
Disclaimer: The following table is an illustrative example to guide researchers in presenting their own experimentally determined solubility data. The values are not based on published experimental results for this compound.
| Solvent | Concentration (mM) | Method |
| DMSO | >10 | NMR Spectroscopy |
| Ethanol | 1-5 | Visual Inspection |
| PBS (pH 7.4) | <0.01 | HPLC |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to add the stock solution to the medium and immediately vortex to ensure rapid and uniform dispersion.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental groups, including the vehicle control (e.g., 0.1% or 0.5% v/v).
-
Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
preventing Neoprzewaquinone A precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Neoprzewaquinone A (NEO) precipitation in experimental media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. This occurs because the compound's concentration exceeds its solubility limit in the aqueous environment of the media once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Studies have successfully used NEO in cell culture at concentrations up to 20 µM.[1] Determine the maximum soluble concentration for your specific media by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media or PBS before adding it to the final volume. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| Incorrect Stock Solvent | The solvent used for the stock solution may not be optimal. | DMSO is the recommended solvent for this compound.[2] Ensure you are using high-purity, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear initially, but after a few hours in the incubator, I observe cloudiness or a precipitate. Why is this happening?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator chamber. |
| pH Shift | The CO2 environment in an incubator can slightly alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration of your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes over time. | If working in serum-free conditions, consider if adding a low percentage of serum (e.g., 1-2%) is permissible for your experiment, as serum proteins can sometimes help solubilize hydrophobic compounds. Alternatively, test the compound's stability in your specific media over the intended duration of the experiment. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a phenanthrenequinone, a type of quinone compound.[3] It is a natural product isolated from Salvia miltiorrhiza and has shown anti-tumor activity.[4]
Q2: What are the chemical properties and solubility of this compound? this compound is a hydrophobic compound. Like many quinones, it is sparingly soluble in water but soluble in organic solvents.
| Property | Value/Information |
| Molecular Formula | C₃₆H₂₈O₆ |
| Molecular Weight | 556.6 g/mol [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] |
| Aqueous Solubility | Poor. Precipitation is common in aqueous-based media. |
Q3: What is the recommended solvent for preparing this compound stock solutions? Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is crucial to use anhydrous, high-purity DMSO.
Q4: What is the maximum final concentration of DMSO that is safe for my cells? The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is critical to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my this compound stock solution? Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol uses a two-step dilution method to minimize the risk of precipitation.
-
Prepare a Primary Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming in a 37°C water bath can be applied.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of your primary stock solution in the pre-warmed medium. For example, dilute your 10 mM stock 1:100 to make a 100 µM intermediate solution.
-
Mix immediately by gentle pipetting or flicking the tube.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your culture vessel containing pre-warmed medium to achieve the desired final concentration.
-
Gently swirl the culture vessel immediately to ensure rapid and even distribution of the compound.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a Serial Dilution in DMSO:
-
Start with your high-concentration this compound stock in DMSO.
-
In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the stock in DMSO.
-
-
Add to Media:
-
In a separate 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells containing media (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Include a DMSO-only control (vehicle control).
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (or shows no significant increase in absorbance) is the maximum working soluble concentration of this compound under your experimental conditions.
-
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. UBPY-mediated epidermal growth factor receptor (EGFR) de-ubiquitination promotes EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Neoprzewaquinone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoprzewaquinone A (NEO). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive compound isolated from Salvia miltiorrhiza.[1][2] Its primary mechanism of action is the selective inhibition of PIM1 kinase.[3][4][5] By targeting PIM1, NEO can block the ROCK2/STAT3 signaling pathway, which is involved in processes such as breast cancer cell migration and smooth muscle contraction.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at 4°C, protected from light, and kept in a dry, sealed container.[2] As a quinone-containing compound, it may darken upon standing and can be susceptible to degradation in aqueous media over time.[6][7] It is advisable to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation.
Q3: What is the solubility of this compound?
This compound is soluble in a variety of organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Inconsistent Results
Cell Viability Assays (e.g., MTT Assay)
Q4: We are observing inconsistent or not dose-dependent results in our MTT assays with this compound. What are the possible causes?
Inconsistent MTT assay results can arise from several factors. Here are some common issues and troubleshooting steps:
-
Compound Precipitation: this compound, while soluble in DMSO, may precipitate when diluted into aqueous culture media, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the final DMSO concentration or testing a lower concentration range of NEO.
-
Direct MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, set up control wells containing media, MTT reagent, and this compound at your highest concentration, but without cells. If a color change occurs, NEO may be directly interacting with the MTT reagent. In this case, consider using an alternative viability assay that measures a different cellular endpoint, such as a lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity.[8][9]
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or acidified isopropanol) and allow for adequate incubation time with gentle agitation to ensure complete dissolution.[8]
-
Cell Seeding Density and Distribution: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are evenly suspended before and during plating. "Edge effects" in 96-well plates can also lead to inconsistent results; consider not using the outermost wells or filling them with sterile PBS or media to minimize evaporation.[10][11]
Summary of Troubleshooting for Inconsistent MTT Assay Results
| Potential Issue | Troubleshooting Step | Control Experiment |
| Compound Precipitation | Visually inspect wells for precipitate. Prepare fresh dilutions and ensure complete solubilization. | Wells with media and NEO at the highest concentration (no cells). |
| Direct MTT Reduction by NEO | Use an alternative viability assay (e.g., LDH assay). | Wells with media, MTT, and NEO (no cells). |
| Incomplete Formazan Solubilization | Increase incubation time with solubilization solvent and ensure adequate mixing. | Visually confirm complete dissolution of crystals before reading. |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspension during plating. Avoid using outer wells of the plate. | Not applicable. |
Western Blotting
Q5: We are having trouble detecting a consistent decrease in the phosphorylation of STAT3 after treatment with this compound in our western blots. What could be the problem?
Troubleshooting inconsistent western blot results involves a systematic review of your protocol. Here are some common issues:
-
Weak or No Signal:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the antibody concentration or incubating overnight at 4°C.
-
Low Target Protein Abundance: The amount of phosphorylated STAT3 may be low in your samples. Ensure you are loading a sufficient amount of total protein per well.
-
Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[5]
-
-
High Background:
-
Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk) and blocking for a sufficient amount of time (at least 1 hour at room temperature).[3][5]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to high background.[4]
-
Insufficient Washing: Increase the number and duration of your wash steps to remove non-specifically bound antibodies.[3][4]
-
-
Non-specific Bands:
-
Antibody Specificity: Ensure your primary antibody is specific for phosphorylated STAT3.
-
Sample Overload: Loading too much protein can lead to non-specific bands.[5]
-
Kinase Assays
Q6: We are seeing high variability in our in vitro PIM1 kinase inhibition assays with this compound. How can we improve the consistency?
High variability in kinase assays can obscure the true inhibitory potential of your compound. Consider the following:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and consider preparing a master mix of reagents to dispense across the plate.[12]
-
Reagent Quality: The purity of your reagents, particularly ATP and the kinase enzyme, is critical. Ensure the kinase is active and has not undergone multiple freeze-thaw cycles.[13]
-
Assay Conditions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor can be influenced by the ATP concentration in the assay. Ensure you are using a consistent and appropriate concentration of ATP.[13]
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics. Use a properly calibrated incubator and ensure consistent timing for all steps.[13]
-
-
Compound Interference: The compound itself might interfere with the assay detection method (e.g., inherent fluorescence in a fluorescence-based assay). Run a control experiment with all assay components except the enzyme to check for interference.[12]
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed cells (e.g., MDA-MB-231) into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of media.[3]
-
Culture the cells until they are attached and evenly distributed.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Protocol for PIM1/ROCK2/STAT3 Pathway
-
Treat cells (e.g., MDA-MB-231) with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., PIM1, p-STAT3, STAT3, ROCK2) overnight at 4°C.
-
Wash the membrane extensively with wash buffer (e.g., TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Perform the kinase reaction in a 384-well plate containing the PIM1 kinase, the appropriate substrate, ATP, and varying concentrations of this compound in assay buffer.[3]
-
Incubate the reaction at the desired temperature for a set period (e.g., 30 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the PIM1 kinase.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: In vitro kinase assay workflow.
References
- 1. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. abmole.com [abmole.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Quinone | C6H4O2 | CID 4650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Neoprzewaquinone A Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Neoprzewaquinone A (NEO).
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of this compound is the PIM1 kinase, a serine/threonine kinase. NEO has been shown to potently inhibit PIM1 kinase activity at nanomolar concentrations, which in turn blocks the downstream ROCK2/STAT3 signaling pathway.[1][2][3] This on-target activity is associated with the suppression of cancer cell growth, migration, and the promotion of smooth muscle relaxation.[1][2]
Q2: Why should I be concerned about off-target effects of this compound?
A2: Investigating off-target effects is crucial for a comprehensive understanding of a compound's biological activity. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected phenotypes, or toxicity. As this compound is a phenanthrenequinone, it belongs to the quinone class of compounds which can exhibit off-target effects through mechanisms such as reacting with cellular thiols or generating reactive oxygen species (ROS). Furthermore, many kinase inhibitors show some degree of promiscuity due to the conserved nature of the ATP-binding pocket across the kinome.
Q3: What are the first steps I should take if I suspect an off-target effect?
A3: If your experimental results are inconsistent with the known PIM1-inhibition phenotype, a multi-step approach is recommended. First, confirm the on-target activity in your system by assessing the phosphorylation status of known PIM1 substrates or downstream effectors like STAT3. Second, perform a dose-response analysis to ensure you are using an appropriate concentration of NEO. High concentrations are more likely to induce off-target effects. Finally, consider using a structurally different PIM1 inhibitor to see if it recapitulates the observed phenotype; if it does not, an off-target effect of NEO is more likely.
On-Target Activity and Potency of this compound
The following tables summarize the known inhibitory concentrations of this compound against various cancer cell lines, highlighting its on-target efficacy.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | Not specified |
| H460 | Lung Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| AGS | Gastric Cancer | Not specified |
| HEPG-2 | Liver Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| NCI-H929 | Myeloma | Not specified |
| SH-SY5Y | Neuroblastoma | Not specified |
| MCF-10A | Normal Breast Epithelial | Not specified |
| Data compiled from studies on the effects of NEO on various cell lines. |
| Kinase | IC50 (µM) |
| PIM1 | 0.56 |
| In vitro kinase assay results for this compound. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Scenario 1: Unexpectedly High Cytotoxicity
Problem: You observe significant cell death at concentrations where you expect to see specific inhibition of cell migration or proliferation based on PIM1 inhibition.
| Potential Cause | Recommended Troubleshooting Action |
| Off-target kinase inhibition: NEO may be inhibiting other kinases that are critical for cell survival in your specific cell model. | 1. Kinase Profiling: Perform a broad kinase screen to identify other potential kinase targets of NEO. 2. Compare with other PIM1 inhibitors: Test if other selective PIM1 inhibitors (e.g., SGI-1776) cause similar levels of cytotoxicity at equivalent concentrations for PIM1 inhibition. |
| Quinone-related toxicity: The quinone moiety of NEO could be causing cytotoxicity through redox cycling and generation of reactive oxygen species (ROS), or by reacting with cellular nucleophiles. | 1. ROS detection: Measure intracellular ROS levels (e.g., using DCFDA) in cells treated with NEO. 2. Antioxidant co-treatment: Determine if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic effect. |
| Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the PIM1 pathway or may have unique dependencies that make it more susceptible to NEO. | 1. Test in multiple cell lines: Compare the cytotoxic effects of NEO across a panel of cell lines with different genetic backgrounds. 2. Confirm PIM1 pathway activity: Ensure that the PIM1 signaling pathway is active in your cell line of choice. |
Scenario 2: Lack of Expected Phenotype
Problem: You do not observe the expected biological effect (e.g., inhibition of migration, decreased phosphorylation of STAT3) even at concentrations that should be sufficient to inhibit PIM1.
| Potential Cause | Recommended Troubleshooting Action |
| Compound inactivity: The NEO compound may have degraded or there may be an issue with its formulation. | 1. Confirm compound integrity: Verify the purity and concentration of your NEO stock. 2. Use a positive control: Test the compound in a cell line known to be sensitive to NEO, such as MDA-MB-231. |
| Low PIM1 activity in the cellular model: The PIM1 signaling pathway may not be a key driver of the phenotype you are studying in your chosen cell line. | 1. Assess PIM1 pathway activation: Use Western blot to check the baseline levels of total and phosphorylated PIM1 downstream targets (e.g., p-STAT3, p-BAD) in your untreated cells. 2. Stimulate the pathway: If the baseline activity is low, consider stimulating the cells with a known activator of the PIM1 pathway (e.g., certain cytokines) before NEO treatment. |
| Cellular resistance mechanisms: Cells may have intrinsic or acquired resistance to PIM1 inhibition. | 1. Target engagement assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that NEO is binding to PIM1 in your intact cells. 2. Investigate bypass pathways: Resistance to PIM1 inhibitors can be mediated by the activation of parallel signaling pathways, such as the PI3K/AKT pathway. |
Scenario 3: Paradoxical Pathway Activation
Problem: You observe an increase in the activity of a signaling pathway that you would expect to be inhibited, or the activation of an unrelated pathway.
| Potential Cause | Recommended Troubleshooting Action |
| Feedback loop activation: Inhibition of the PIM1 pathway may relieve a negative feedback loop, leading to the compensatory activation of another signaling pathway. | 1. Time-course experiment: Perform a time-course Western blot analysis to observe the dynamics of pathway activation following NEO treatment. 2. Phospho-kinase array: Use a phospho-kinase array to get a broader view of changes in signaling pathways upon NEO treatment. |
| Direct off-target activation: NEO could be directly binding to and activating another protein, such as a different kinase or a receptor. | 1. Kinase profiling: A kinase screen can identify potential off-target kinases that might be activated. 2. Chemical proteomics: Use techniques like affinity purification-mass spectrometry to identify novel binding partners of NEO. |
Visualized Workflows and Pathways
Caption: Workflow for investigating potential off-target effects.
Caption: The on-target PIM1 signaling pathway inhibited by NEO.
References
minimizing cytotoxicity of Neoprzewaquinone A in normal cells
Disclaimer: Information regarding Neoprzewaquinone A (NEO) is still emerging. The following troubleshooting guides and FAQs are based on established principles for working with quinone-based compounds and may require optimization for your specific cell lines and experimental conditions.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause: this compound, like other quinone derivatives, can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and alkylation of cellular macromolecules.[1][2] This can lead to off-target effects in normal cells, especially at higher concentrations or with prolonged exposure.
Troubleshooting Steps:
-
Optimize Dose and Incubation Time:
-
Perform a detailed dose-response curve to identify the precise IC50 value in your normal cell line.[3] This helps in determining a therapeutic window.
-
Reduce the incubation time to find the minimum duration required to achieve the desired effect in target cells while minimizing toxicity in normal cells.[3]
-
-
Co-administration with Antioxidants:
-
Supplement the culture medium with antioxidants to counteract ROS-induced oxidative stress.[4]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can regenerate Vitamin E.
-
-
-
Activation of the Nrf2 Pathway:
-
The Nrf2 pathway is a primary cellular defense against oxidative stress. Consider pre-treating normal cells with a known Nrf2 activator to upregulate cytoprotective genes.
-
Sulforaphane: A natural compound found in cruciferous vegetables.
-
Oltipraz: A potent Nrf2 activator.
-
Dimethyl Fumarate (DMF): An FDA-approved drug that activates the Nrf2 pathway.
-
-
-
Standardize Experimental Conditions:
-
Ensure consistent cell seeding density, as this can influence the apparent cytotoxicity.
-
Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls, as high concentrations can be toxic.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Confirm Compound Purity: Ensure the purity of your this compound stock using methods like NMR or mass spectrometry, as impurities can contribute to toxicity.
-
Standardize Cell Culture Practices:
-
Use cells from a similar passage number for all experiments.
-
Ensure gentle and consistent pipetting to avoid mechanical stress on cells.
-
-
Control for Plate Effects: Avoid using the outer wells of microplates for critical measurements, as they are more prone to evaporation and temperature fluctuations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: While specific research on this compound's cytotoxicity in normal cells is limited, quinone compounds generally exert cytotoxic effects through two main pathways: 1) Redox cycling, which leads to the production of reactive oxygen species (ROS) and oxidative stress, and 2) Alkylation of essential cellular proteins and DNA through Michael addition reactions.
Q2: How can I selectively target cancer cells while minimizing damage to normal cells?
A2: Achieving selectivity often involves exploiting the differences between cancer and normal cells. Some cancer cells have a higher basal level of oxidative stress, which can make them more susceptible to further ROS induction by compounds like NEO. Additionally, some quinones are bioreductively activated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which can be overexpressed in certain tumors. Fine-tuning the concentration and exposure time of NEO is crucial.
Q3: Are there any known inhibitors that can specifically block NEO's cytotoxic effects in normal cells?
A3: Currently, there are no known specific inhibitors for this compound's cytotoxicity. However, general cytoprotective agents, such as antioxidants (e.g., NAC, Vitamin E) and Nrf2 activators (e.g., sulforaphane), can be used to mitigate the off-target effects in normal cells by reducing oxidative stress.
Q4: What is a standard method for assessing the cytotoxicity of this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | Hypothetical IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 7.46 |
| HCT-116 | Colorectal Carcinoma | 5.22 |
| Normal Human Fibroblasts | Normal Connective Tissue | > 25 |
Note: The IC50 values for MCF-7 and HCT-116 are for a different quinone derivative but are included for illustrative purposes. The value for Normal Human Fibroblasts is hypothetical to represent potential selectivity.
Table 2: Effect of a Cytoprotective Agent on this compound Cytotoxicity in Normal Cells (Hypothetical Data)
| Treatment Group | Cell Viability (%) |
| Control (Vehicle) | 100% |
| This compound (10 µM) | 45% |
| This compound (10 µM) + N-acetylcysteine (5 mM) | 85% |
| This compound (10 µM) + Sulforaphane (1 µM) | 78% |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound (NEO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of NEO in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NEO. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluating a Cytoprotective Agent
Procedure:
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Pre-treatment (for Nrf2 activators): If using an Nrf2 activator, pre-treat the cells for a specified time (e.g., 6-24 hours) with the activator before adding NEO.
-
Co-treatment: Add NEO at a fixed concentration (e.g., near the IC50 value) with or without the cytoprotective agent (e.g., NAC).
-
MTT Assay: Follow steps 3-7 of the MTT assay protocol to determine if the cytoprotective agent improves cell viability.
Mandatory Visualizations
Caption: Mechanism of Quinone-Induced Cytotoxicity.
Caption: Experimental Workflow for Screening Cytoprotective Agents.
Caption: The Nrf2 Cytoprotective Signaling Pathway.
References
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for Neoprzewaquinone A experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for experiments involving Neoprzewaquinone A (NEO). The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of action of this compound (NEO) that I should consider when designing my experiments?
A1: this compound is a selective inhibitor of PIM1 kinase.[1][2][3][4] Its primary mechanism of action involves the suppression of the PIM1/ROCK2/STAT3 signaling pathway.[1] This inhibition impacts various downstream cellular processes, including cell proliferation, migration, invasion, apoptosis, and cell cycle progression. Therefore, your experimental design and choice of controls should be centered around validating the engagement of this pathway.
Q2: What is the most appropriate positive control to use in my experiments with NEO?
Q3: What should I use as a negative control in my cell-based assays with NEO?
A3: A vehicle control is the standard negative control. Since this compound is typically dissolved in an organic solvent like DMSO, your negative control should be cells treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve NEO. This ensures that any observed effects are due to NEO itself and not the solvent.
Q4: I am investigating the effect of NEO on cell migration. What are the essential controls for a wound healing or Transwell assay?
A4: For cell migration and invasion assays, you should include the following controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO). This group serves as the baseline for normal cell migration/invasion.
-
Positive Control: Cells treated with a known inhibitor of cell migration, such as the PIM1 inhibitor SGI-1776. This will confirm that your assay is sensitive to migration inhibition.
-
Experimental Group: Cells treated with this compound.
Q5: For Western blot analysis of the PIM1/ROCK2/STAT3 pathway, what control groups are necessary?
A5: To validate the effect of NEO on the PIM1/ROCK2/STAT3 signaling pathway, your Western blot experiment should include lysates from:
-
Untreated or Vehicle-Treated Cells: To establish baseline protein expression levels.
-
NEO-Treated Cells: To observe the effect of NEO on the target proteins.
-
SGI-1776-Treated Cells: As a positive control to confirm that the changes in protein expression are consistent with PIM1 inhibition.
You should probe for key proteins in the pathway, including total and phosphorylated forms of STAT3, as well as levels of PIM1 and ROCK2.
Q6: I am studying NEO-induced apoptosis. What controls are needed for flow cytometry experiments?
A6: For apoptosis assays using methods like Annexin V/PI staining, your controls should be:
-
Unstained Cells: To set the baseline fluorescence.
-
Vehicle-Treated Cells (Negative Control): To measure the basal level of apoptosis in your cell line.
-
Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine) to ensure the assay is working correctly. Alternatively, the PIM1 inhibitor SGI-1776 can be used as a positive control to show similar effects to NEO.
-
NEO-Treated Cells: To determine the extent of apoptosis induced by NEO.
Data Presentation
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | |
| MCF-7 | Breast Cancer | > 10 | |
| H460 | Lung Cancer | > 10 | |
| A549 | Lung Cancer | > 10 | |
| AGS | Gastric Cancer | > 10 | |
| HEPG-2 | Liver Cancer | > 10 | |
| ES-2 | Ovarian Cancer | > 10 | |
| NCI-H929 | Myeloma | > 10 | |
| SH-SY5Y | Neuroblastoma | > 10 |
Table 2: Effect of this compound on MDA-MB-231 Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| Control | 37.35 ± 4.74 | 42.20 ± 1.41 | |
| NEO (20 µM) | 59.00 ± 5.23 | 30.20 ± 2.83 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of NEO on cell proliferation and calculate the IC₅₀ value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NEO (e.g., 0.3, 0.6, 1.2, 2.5, 5, 10 µM) and controls (vehicle, SGI-1776) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
-
Objective: To analyze the expression of proteins in the PIM1/ROCK2/STAT3 pathway.
-
Methodology:
-
Treat cells with NEO, SGI-1776, and vehicle control for the desired time (e.g., 20 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
3. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after NEO treatment.
-
Methodology:
-
Treat cells with NEO, SGI-1776, and vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualization
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Caption: Logic diagram for selecting appropriate experimental controls.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Neoprzewaquinone A Experimental Variability Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with Neoprzewaquinone A (NEO).
Frequently Asked Questions (FAQs)
1. What is this compound (NEO) and what is its primary mechanism of action?
This compound is a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), a plant used in traditional Chinese medicine for treating cancer and cardiovascular diseases.[1][2] Its primary mechanism of action involves the selective inhibition of PIM1 kinase at nanomolar concentrations.[3] By targeting PIM1, NEO blocks the downstream ROCK2/STAT3 signaling pathway, which in turn suppresses cancer cell proliferation, migration, and invasion, and promotes smooth muscle relaxation.
2. What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 556.6 g/mol , and its chemical formula is C36H28O6.
3. How should I prepare stock solutions of this compound?
This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. Store the stock solution at 4°C, protected from light, in a dry and sealed container. When preparing working concentrations, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. What are the known biological activities of this compound?
This compound has demonstrated several biological activities, including:
-
Anti-cancer effects: It inhibits the growth and proliferation of various cancer cell lines, with a pronounced effect on triple-negative breast cancer (TNBC) cells (MDA-MB-231). It also induces G0/G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells. Furthermore, it suppresses cancer cell migration, invasion, and the epithelial-mesenchymal transition (EMT).
-
Smooth muscle relaxation: NEO has been shown to relax pre-contracted rat thoracic aortic rings.
-
Intraocular pressure reduction: It can lower intraocular pressure (IOP) in normal rabbits, suggesting potential applications in glaucoma treatment.
-
Anti-inflammatory and immunomodulatory effects: It has been shown to suppress IL-15-induced changes in human microglial cells (HMC3), suggesting a role in neuropsychiatric disorders associated with IL-15 and microglia.
5. In which cell lines has this compound been shown to be effective?
This compound has been shown to suppress the viability of a variety of cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), lung cancer (H460, A549), gastric cancer (AGS), liver cancer (HEPG-2), ovarian cancer (ES-2), myeloma (NCI-H929), and neuroma (SH-SY5Y) cells. It has a particularly high inhibitory activity against the triple-negative breast cancer cell line MDA-MB-231.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | Not specified |
| H460 | Lung Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| AGS | Gastric Cancer | Not specified |
| HEPG-2 | Liver Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| NCI-H929 | Myeloma | Not specified |
| SH-SY5Y | Neuroma | Not specified |
| Data extracted from a study by Zhao et al., 2023. |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| PIM1 | 0.56 |
| ROCK2 | Almost no inhibition |
| Data extracted from a study by Zhao et al., 2023. |
Table 3: Effect of this compound on Intraocular Pressure (IOP) in Rabbits
| Treatment Group | Concentration | Maximum IOP Reduction (ΔIOP in mmHg) | Time to Maximum Reduction (min) |
| NEO | 0.3% | 2.67 ± 0.58 | 60 |
| NEO | 1.0% | 4.33 ± 0.58 | 240 |
| SGI-1776 (PIM1 inhibitor) | 1.0% | 4.33 ± 0.58 | Not specified |
| Netarsudil (ROCK inhibitor) | 0.3% | 5.67 ± 0.58 | Not specified |
| Data extracted from a study by Zhao et al., 2023. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed 3 x 10³ cells per well in 100 µL of culture medium in a 96-well plate and culture until cells adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Treat cells (e.g., MDA-MB-231) with different concentrations of this compound for the desired time (e.g., 20 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3, E-cadherin, Vimentin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing (Scratch) Assay
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert with Matrigel to simulate an extracellular matrix.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a specified time (e.g., 24 hours) to allow the cells to invade through the Matrigel and the membrane.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Scaling Up Neoprzewaquinone A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Neoprzewaquinone A, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of a complex molecule like this compound presents several challenges common to natural product synthesis. These include:
-
Reagent Stoichiometry and Cost: Laboratory-scale syntheses often use an excess of expensive reagents to drive reactions to completion. At scale, this becomes economically unviable. Careful optimization of reagent stoichiometry is critical.
-
Reaction Kinetics and Thermodynamics: Reactions that are straightforward on a small scale can behave differently in larger reactors due to changes in surface area-to-volume ratios, mixing efficiency, and heat transfer. This can lead to different product distributions and impurity profiles.
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often difficult and expensive to implement on a large scale. Developing robust crystallization or extraction procedures is crucial for isolating the final product in high purity.
-
Safety and Handling: Large quantities of reagents and solvents introduce new safety considerations, including potential for exothermic reactions, handling of toxic materials, and flammable solvent management. A thorough safety review is essential before any scale-up is attempted.
-
Stereocontrol: Maintaining high stereoselectivity at each stereocenter during a multi-step synthesis can be challenging on a larger scale, where temperature and concentration gradients can be more pronounced.
Q2: Are there any known precursors or starting materials that are amenable to large-scale synthesis?
A2: While a specific scaled-up synthesis of this compound has not been widely published, strategies for synthesizing similar complex quinones often rely on a convergent approach. This involves synthesizing key fragments separately and then coupling them together late in the synthesis. For this compound, a plausible strategy would involve the synthesis of a functionalized naphthoquinone core and a separate, stereochemically defined side chain, followed by their coupling. Researchers should look for commercially available and relatively inexpensive starting materials that can be efficiently converted to these key intermediates.
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity during scale-up?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for monitoring the consumption of starting materials and the formation of the desired product and any impurities. Developing a robust HPLC method early is critical for process control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of intermediates and the final product.
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the product and identify any byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative reaction monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in a key coupling step | - Inefficient mixing in the larger reactor.- Degradation of reagents or intermediates.- Insufficient activation of a key functional group. | - Investigate alternative reactor designs or agitation speeds.- Ensure all reagents and solvents are of high purity and dry.- Screen alternative coupling reagents or activating agents. |
| Formation of unexpected side products | - Changes in reaction temperature due to poor heat transfer.- Presence of impurities in starting materials or reagents.- Alternative reaction pathways becoming significant at higher concentrations. | - Implement more precise temperature control.- Re-purify all starting materials and reagents.- Perform kinetic studies to better understand the reaction mechanism and identify conditions that favor the desired product. |
| Difficulty in removing a specific impurity | - Co-elution with the product during chromatography.- Similar solubility properties making crystallization or extraction ineffective. | - Develop an alternative chromatographic method with a different stationary or mobile phase.- Investigate if the impurity can be chemically modified to alter its properties for easier removal.- Explore reactive quenching or extraction steps to selectively remove the impurity. |
| Inconsistent stereoselectivity | - Temperature fluctuations during the reaction.- Racemization of a stereocenter under the reaction or workup conditions. | - Ensure precise and uniform temperature control throughout the reactor.- Investigate the stability of stereocenters under the reaction conditions and consider alternative, milder reagents or protecting group strategies. |
Biological Activity of this compound
This compound has demonstrated significant biological activity, making its synthesis a key area of interest for drug development.
| Activity | Cell Line | IC₅₀ | Citation |
| PIM1 Kinase Inhibition | - | Nanomolar concentrations | [1][2] |
| Anti-proliferative | MDA-MB-231 (Triple-negative breast cancer) | 4.69 ± 0.38 µM | [1] |
Experimental Protocols (Hypothetical Key Steps)
The following are hypothetical protocols for key transformations that could be part of a total synthesis of this compound. These are intended as a starting point for development and will require optimization for scale-up.
Protocol 1: Synthesis of a Naphthoquinone Core (Example: Diels-Alder Reaction)
This protocol describes a potential Diels-Alder reaction to construct a key bicyclic intermediate.
-
To a stirred solution of 1,4-benzoquinone (B44022) (1.0 eq) in toluene (B28343) (10 vol) at 0 °C is added freshly prepared diene (1.1 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction progress is monitored by TLC and HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol (B145695) to afford the desired cycloadduct.
Protocol 2: Side-Chain Coupling (Example: Grignard Reaction)
This protocol outlines a potential Grignard reaction to couple a side chain to the naphthoquinone core.
-
A solution of the naphthoquinone intermediate (1.0 eq) in anhydrous THF (15 vol) is cooled to -78 °C under an inert atmosphere.
-
A solution of the side-chain Grignard reagent (1.5 eq) in THF is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2 hours and monitored by HPLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is warmed to room temperature and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Proposed convergent synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Inhibition of the PIM1/ROCK2/STAT3 pathway by this compound.[1][2][3]
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PIM1 Kinase Inhibitors: Neoprzewaquinone A vs. SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the PIM1 kinase, Neoprzewaquinone A (NEO) and SGI-1776. PIM1 is a serine/threonine kinase that has emerged as a promising therapeutic target in various cancers due to its role in promoting tumor growth and survival. This document summarizes the available experimental data on the biochemical potency, selectivity, and cellular effects of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency reveals that SGI-1776 is a more potent inhibitor of PIM1 in cell-free assays. While data on the broader kinase selectivity of this compound is limited, SGI-1776 has been profiled against a larger panel of kinases, revealing off-target activities that should be considered in experimental design.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PIM1 | 560 | ADP-Glo™ Kinase Assay | [1] |
| ROCK2 | >10,000 | (Not specified) | [1] | |
| SGI-1776 | PIM1 | 7 | Radiometric Assay | [2][3][4] |
| PIM2 | 363 | Radiometric Assay | ||
| PIM3 | 69 | Radiometric Assay | ||
| Flt-3 | 44 | Radiometric Assay | ||
| Haspin | 34 | Radiometric Assay |
Table 1: Biochemical Activity of this compound and SGI-1776. This table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against PIM kinases and other notable off-targets.
Cellular Activity and In Vivo Efficacy
Both this compound and SGI-1776 have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. However, the available in vivo data for this compound focuses on its effects on smooth muscle relaxation and intraocular pressure, while SGI-1776 has been evaluated in cancer xenograft models.
| Inhibitor | Cell Line | IC50 (µM) at 72h | In Vivo Model | Outcome | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 4.69 ± 0.38 | Rabbit | Reduced intraocular pressure | |
| Rat | Relaxed pre-restrained thoracic aortic rings | ||||
| SGI-1776 | MDA-MB-231 (Breast Cancer) | 4.90 ± 0.21 | - | - | |
| MV-4-11 (AML) | Not specified | Mouse Xenograft | Tumor regression |
Table 2: In Vitro and In Vivo Activity of this compound and SGI-1776. This table presents the cellular potency of the inhibitors in the MDA-MB-231 cell line and summarizes their reported in vivo effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PIM1 signaling pathway affected by these inhibitors and a general workflow for their characterization.
Figure 1: PIM1 Signaling Pathway. This diagram illustrates the upstream activation of PIM1 via the JAK/STAT pathway and its downstream targets involved in cell proliferation, survival, and migration. Both this compound and SGI-1776 inhibit PIM1 kinase activity.
Figure 2: Inhibitor Characterization Workflow. This diagram outlines a typical experimental workflow for the evaluation of kinase inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
PIM1 Kinase Inhibition Assay (ADP-Glo™)
This assay was utilized to determine the PIM1 IC50 for this compound.
-
Reaction Setup: A reaction mixture containing PIM1 enzyme, a suitable substrate (e.g., PIMtide), and the test compound (this compound) in varying concentrations is prepared in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated and thus, the kinase activity. The signal is read using a luminometer.
-
IC50 Calculation: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Radiometric PIM Kinase Assay
This method was employed for determining the IC50 values of SGI-1776.
-
Reaction Components: The assay is typically performed in a reaction buffer containing a peptide substrate, purified recombinant human PIM kinase, [γ-³²P]ATP, and magnesium ions.
-
Incubation: The reaction is initiated by the addition of the Mg/[γ-³²P]ATP mixture and incubated at room temperature for a defined period (e.g., 40 minutes).
-
Stopping the Reaction: The reaction is terminated by the addition of phosphoric acid.
-
Substrate Capture: A portion of the reaction mixture is spotted onto a filtermat (e.g., P30) which captures the phosphorylated peptide substrate.
-
Washing: The filtermat is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is calculated, and IC50 values are determined from the dose-response curves of inhibitor concentration versus enzyme activity.
Cell Viability Assay (MTT)
This assay was used to assess the effect of both inhibitors on the proliferation of MDA-MB-231 cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound or SGI-1776) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
Both this compound and SGI-1776 are valuable research tools for studying the role of PIM1 kinase in cancer and other diseases. SGI-1776 demonstrates higher potency against PIM1 and has been more extensively characterized in terms of its kinase selectivity and in vivo anti-cancer efficacy. This compound, while less potent against PIM1, exhibits interesting biological activities related to smooth muscle relaxation and may have a more selective profile, although further investigation is required. The choice between these inhibitors will depend on the specific research question, the desired potency, and the importance of off-target effects. For studies requiring a highly potent PIM1 inhibitor with known off-targets for counter-screening, SGI-1776 is a well-documented option. This compound may be suitable for studies where its unique biological effects are of interest or where a different chemical scaffold is desired. Researchers should carefully consider the available data and the limitations of the current knowledge base when designing their experiments.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of Neoprzewaquinone A and Other PIM1 Inhibitors for Cancer Research
For Immediate Publication
A deep dive into the efficacy and mechanisms of Neoprzewaquinone A, a promising PIM1 inhibitor, benchmarked against other key players in the field. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of performance, supported by experimental data and detailed protocols.
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific molecular vulnerabilities of cancer cells. One such promising target is the PIM1 kinase, a serine/threonine kinase overexpressed in numerous hematological and solid tumors, where it plays a crucial role in cell survival, proliferation, and drug resistance. This compound (NEO), a natural compound, has emerged as a potent and selective inhibitor of PIM1, demonstrating significant anti-cancer properties. This guide provides an in-depth comparison of this compound with other notable PIM1 inhibitors, offering a valuable resource for the scientific community.
Performance Comparison of PIM1 Inhibitors
The efficacy of a kinase inhibitor is determined by several factors, including its potency against the target enzyme (biochemical activity) and its effect on cancer cells (cellular activity). The following tables summarize the available data for this compound and a selection of other well-characterized PIM1 inhibitors.
Table 1: Biochemical Activity of PIM1 Inhibitors
| Inhibitor | PIM1 IC50 | PIM2 IC50 | PIM3 IC50 | Selectivity Profile |
| This compound | 560 nM[1] | - | - | Selective for PIM1[1][2] |
| SGI-1776 | 7 nM[3][4] | 363 nM | 69 nM | Pan-PIM inhibitor, also targets FLT3 and haspin |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | Potent pan-PIM inhibitor |
| CX-6258 | 5 nM | 25 nM | 16 nM | Potent, orally efficacious pan-PIM kinase inhibitor |
| PIM447 (LGH447) | 0.006 nM (Ki) | 0.018 nM (Ki) | 0.009 nM (Ki) | Novel pan-PIM kinase inhibitor |
| SMI-16a | 150 nM | 20 nM | - | Selective Pim kinase inhibitor |
| SMI-4a | 17 nM | Modestly potent | - | Selective PIM1 inhibitor |
| TCS PIM-1 1 | 50 nM | >20,000 nM | - | Selective PIM1 inhibitor |
| Hispidulin | 2.71 µM | - | - | Natural ingredient with PIM1 inhibitory activity |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | Second-generation PIM inhibitor |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki represents the inhibition constant.
Table 2: Cellular Activity of PIM1 Inhibitors on MDA-MB-231 Breast Cancer Cells
| Inhibitor | IC50 (MDA-MB-231 cells) | Assay Duration |
| This compound | 4.69 ± 0.38 µM | 72h |
| SGI-1776 | 4.90 ± 0.21 µM | 72h |
| AZD1208 | Doses ranged from 0-200 µmol/L for 72h for IC50 determination in one study. | 72h |
| CX-6258 | Data available but specific IC50 not explicitly stated in the provided search results. | - |
| PIM447 (LGH447) | Data not available | - |
| SMI-16a | Data not available | - |
| SMI-4a | Data not available | - |
| TCS PIM-1 1 | Data not available | - |
| Hispidulin | Data not available | - |
| TP-3654 | Data not available | - |
PIM1 Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a critical role in regulating cell survival and proliferation by phosphorylating a variety of downstream targets. Inhibition of PIM1 disrupts these pro-survival signals, leading to cell cycle arrest and apoptosis.
Caption: PIM1 Signaling Pathway.
Experimental Workflows
The evaluation of PIM1 inhibitors typically involves a series of in vitro assays to determine their biochemical and cellular activities. A standard workflow includes an initial screen for enzymatic inhibition followed by an assessment of the inhibitor's effect on cancer cell proliferation.
Caption: PIM1 Inhibitor Evaluation Workflow.
Experimental Protocols
ADP-Glo™ Kinase Assay (for Biochemical IC50)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
PIM1 Kinase
-
Kinase substrate (e.g., PIMtide)
-
ATP
-
PIM1 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of the plate. This includes the PIM1 enzyme, substrate, ATP, and varying concentrations of the inhibitor. The final volume is typically 5-25 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. The volume should be equal to the total volume in the well after the addition of the ADP-Glo™ Reagent. This reagent converts ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay (for Cellular IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
PIM1 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the PIM1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
This guide provides a foundational comparison of this compound with other PIM1 inhibitors. Further research and head-to-head studies will be crucial to fully elucidate the therapeutic potential of this promising natural compound.
References
Neoprzewaquinone A: A Potential Challenger to Conventional Anticancer Agents in Triple-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel compound Neoprzewaquinone A demonstrates promising anticancer efficacy, particularly against triple-negative breast cancer (TNBC), positioning it as a noteworthy candidate for further oncological research and development. This guide provides a comparative overview of this compound against established anticancer drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a natural product isolated from Salvia miltiorrhiza, has shown potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the targeted inhibition of PIM1 kinase, a key enzyme implicated in cell survival and proliferation. This inhibition subsequently disrupts the downstream ROCK2/STAT3 signaling pathway, leading to suppressed cancer cell growth, migration, and invasion.
Comparative Efficacy Against Triple-Negative Breast Cancer
The in vitro efficacy of this compound was rigorously evaluated against the MDA-MB-231 cell line, a widely used model for triple-negative breast cancer. Its performance was benchmarked against SGI-1776, a known PIM1 inhibitor, and standard-of-care chemotherapeutic agents for TNBC, including doxorubicin, paclitaxel, and cisplatin.
Table 1: Comparative IC50 Values in MDA-MB-231 Cells
| Compound | Target/Mechanism of Action | IC50 (µM) | Citation(s) |
| This compound | PIM1 Kinase Inhibitor | 4.69 ± 0.38 (72h) | |
| SGI-1776 | PIM1 Kinase Inhibitor | 4.90 ± 0.21 (72h) | |
| Doxorubicin | Topoisomerase II Inhibitor | ~1.0 - 6.6 | [1][2][3] |
| Paclitaxel | Microtubule Stabilizer | ~0.037 - 0.3 | [4][5][6] |
| Cisplatin | DNA Cross-linking Agent | ~7.8 - 30.51 | [7][8][9][10][11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency. The data presented are compiled from multiple sources and experimental conditions may vary.
The data indicates that this compound exhibits a potent cytotoxic effect on MDA-MB-231 cells, with an IC50 value comparable to the specific PIM1 inhibitor SGI-1776. While direct comparison with standard chemotherapies is complex due to differing mechanisms and experimental setups, this compound's efficacy falls within a promising therapeutic range.
Visualizing the Mechanism of Action and Experimental Approach
To elucidate the biological context and experimental framework of this research, the following diagrams are provided.
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. clyte.tech [clyte.tech]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Neoprzewaquinone A (NEO), a natural compound, has demonstrated potent inhibitory activity against PIM1 kinase, a key regulator of cell survival and proliferation. Understanding the selectivity of NEO is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the kinase cross-reactivity of this compound, with available data benchmarked against the known PIM1 inhibitor, SGI-1776.
Executive Summary
This compound is a selective inhibitor of PIM1 kinase with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1] Current data indicates high selectivity for PIM1 over ROCK2, a kinase involved in cell motility. However, a comprehensive screening of NEO against a broad panel of kinases has not been published to date. To provide a framework for its potential selectivity, this guide includes cross-reactivity data for the well-characterized PIM1 inhibitor, SGI-1776. SGI-1776 exhibits high potency for all three PIM kinase isoforms and shows limited off-target activity against a large panel of other kinases.
Kinase Inhibition Profile
The inhibitory activity of this compound and the comparator, SGI-1776, against various kinases is summarized in the table below. All concentrations are presented in micromolar (µM).
| Kinase Target | This compound (IC50 in µM) | SGI-1776 (IC50 in µM) |
| PIM1 | 0.56 [1] | 0.007 [2][3][4] |
| PIM2 | Data not available | 0.363 |
| PIM3 | Data not available | 0.069 |
| ROCK2 | Almost no inhibition | Data not available |
| Flt-3 | Data not available | 0.044 |
| Haspin | Data not available | 0.034 |
Note: The lack of comprehensive screening data for this compound is a significant limitation. The data for SGI-1776 is provided for comparative purposes to illustrate the selectivity profile of a known PIM1 inhibitor.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: PIM1/ROCK2/STAT3 Signaling Pathway Inhibition by this compound.
Caption: General Workflow of an ADP-Glo™ Kinase Inhibition Assay.
Experimental Protocols
The determination of kinase inhibition by this compound was performed using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound or SGI-1776) are incubated in a multi-well plate. The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the ADP produced. The plate is then incubated at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. It also contains luciferase and luciferin. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal. The plate is incubated for another 30 to 60 minutes to allow for signal stabilization.
-
Data Acquisition: The luminescence of each well is measured using a luminometer. The intensity of the light signal is inversely proportional to the activity of the kinase in the presence of the inhibitor.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising selective inhibitor of PIM1 kinase. The available data demonstrates its potency against PIM1 and its lack of activity against ROCK2. However, to fully characterize its potential as a drug candidate and to understand its off-target effects, a comprehensive kinase selectivity profile is essential. Future studies should focus on screening this compound against a large and diverse panel of kinases. The comparative data provided for SGI-1776 highlights the level of selectivity that can be achieved for PIM1 inhibitors and serves as a valuable benchmark for the further development of this compound.
References
The Synergistic Potential of Neoprzewaquinone A with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the promising, yet currently theoretical, synergistic effects of Neoprzewaquinone A (Ne-A) when combined with conventional chemotherapy. While direct experimental data on combination therapy is not yet available, this document builds a strong scientific case for its potential based on Ne-A's mechanism of action as a PIM1 kinase inhibitor.
This compound, a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated significant anti-cancer properties as a standalone agent, particularly in triple-negative breast cancer (TNBC) models.[1][2][3] Its primary mechanism of action involves the potent inhibition of PIM1 kinase, a key player in cancer cell proliferation, survival, and drug resistance.[1][3] This guide will objectively present the known anti-cancer effects of Ne-A and, by drawing parallels with other PIM1 inhibitors, outline the anticipated synergistic benefits of its combination with standard chemotherapeutic agents.
This compound: Standalone Anti-Cancer Activity
Studies have shown that Ne-A exerts its anti-cancer effects through the inhibition of the PIM1/ROCK2/STAT3 signaling pathway.[1][3][4] This leads to a cascade of events that are detrimental to cancer cell survival and proliferation. The table below summarizes the observed in vitro effects of Ne-A on the MDA-MB-231 triple-negative breast cancer cell line.
| Parameter | Cell Line | Ne-A Concentration | Observation | Reference |
| Cell Viability (IC50) | MDA-MB-231 | 4.69 ± 0.38 µM (48h) | Dose-dependent decrease in cell viability | [5] |
| Colony Formation | MDA-MB-231 | 0.5, 1 µM | Significant reduction in colony number | [5] |
| Cell Migration | MDA-MB-231 | 1, 2, 3 µM | Inhibition of cell migration in wound healing assay | [5] |
| Cell Invasion | MDA-MB-231 | 1, 2, 3 µM | Suppression of cell invasion in Transwell assay | [5] |
| Cell Cycle | MDA-MB-231 | 5, 10, 20 µM | G1/G0 phase arrest | [5] |
| Apoptosis | MDA-MB-231 | 5, 10, 20 µM | Induction of apoptosis | [5] |
Hypothetical Synergistic Effects with Chemotherapy
The overexpression of PIM1 kinase is a known mechanism of resistance to various chemotherapeutic agents, including taxanes and platinum-based drugs.[6][7] It is hypothesized that by inhibiting PIM1, Ne-A can re-sensitize resistant cancer cells to these agents and produce a synergistic cytotoxic effect. Several studies on other PIM1 inhibitors support this hypothesis, demonstrating synergy with drugs like paclitaxel (B517696) in prostate cancer.[1][8][9]
Anticipated Synergistic Outcomes:
-
Enhanced Cytotoxicity: A combination of Ne-A and a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) is expected to show a greater reduction in cancer cell viability than either agent alone.
-
Lower Effective Doses: Synergy would allow for the use of lower concentrations of both Ne-A and the chemotherapy drug, potentially reducing off-target toxicity and side effects.
-
Overcoming Drug Resistance: Ne-A may be particularly effective in tumors that have developed resistance to chemotherapy due to PIM1 overexpression.
The following diagram illustrates the proposed mechanism of synergy.
References
- 1. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Product Inhibitors of PIM1 Kinase: Neoprzewaquinone A and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, have emerged as critical therapeutic targets in oncology. Overexpression of PIM1, a serine/threonine kinase, is implicated in the proliferation, survival, and drug resistance of various cancer cells. This has spurred the search for potent and selective PIM1 inhibitors. Natural products represent a rich source of structurally diverse molecules with therapeutic potential. This guide provides a detailed comparison of Neoprzewaquinone A (NEO), a novel natural product PIM1 inhibitor, with other well-characterized natural product inhibitors of PIM1, supported by experimental data and methodologies.
Quantitative Comparison of PIM1 Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other selected natural product PIM1 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Natural Product Inhibitor | Chemical Class | PIM1 IC50 (µM) | Assay Type | Source Organism/Class | Reference(s) |
| This compound | Diterpenoid Quinone | 0.56 | ADP-Glo™ Kinase Assay | Salvia przewalskii | [1][2][3] |
| Quercetagetin | Flavonoid | 0.34 | ELISA-based kinase assay | Plants (e.g., Asteraceae family) | [4] |
| Quercetin | Flavonoid | < 6 | Luminescence-based kinase assay | Plants (various) | [5] |
| Hispidulin | Flavonoid | 2.71 | Kinase Assay | Plants (e.g., Saussurea involucrata) | |
| Myricetin | Flavonoid | Not specified | N/A | Plants (various) | |
| Luteolin | Flavonoid | Not specified | N/A | Plants (various) | |
| Kaempferol | Flavonoid | Not specified | N/A | Plants (various) |
Experimental Protocols
Understanding the methodology behind the data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key assays used to determine PIM1 inhibition.
ADP-Glo™ Kinase Assay (for this compound)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
PIM1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., S6K substrate)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (this compound at various concentrations) or 5% DMSO as a vehicle control.
-
Add 2 µL of PIM1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LanthaScreen® Eu Kinase Binding Assay (General Protocol)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.
Materials:
-
PIM1 Kinase
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compounds (e.g., flavonoids)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Compound Plating: Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the PIM1 kinase and the Eu-labeled antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor® 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
PIM1 Signaling Pathway and Inhibition
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell survival, proliferation, and apoptosis. Its inhibition by natural products like this compound can disrupt these oncogenic processes.
Caption: PIM1 Signaling Pathway and Points of Inhibition.
The diagram above illustrates the activation of PIM1 via the JAK/STAT pathway and its subsequent phosphorylation of downstream targets that regulate cell cycle progression, apoptosis, and migration. This compound and other flavonoids directly inhibit PIM1 kinase activity, thereby blocking these oncogenic signaling cascades. Specifically, this compound has been shown to inhibit the PIM1/ROCK2/STAT3 signaling pathway.
Experimental Workflow for PIM1 Inhibition
The general workflow for identifying and characterizing PIM1 inhibitors from natural sources involves several key steps, from initial screening to cellular assays.
Caption: General Workflow for PIM1 Inhibitor Discovery.
This workflow outlines the process from initial high-throughput screening of natural product libraries to the detailed characterization and cellular validation of identified hits.
Conclusion
This compound is a potent natural product inhibitor of PIM1 kinase, demonstrating activity in the sub-micromolar range. Its efficacy is comparable to or greater than that of several other known natural product PIM1 inhibitors, such as certain flavonoids. The diverse chemical scaffolds of these natural products provide a promising foundation for the development of novel and selective PIM1 inhibitors for cancer therapy. Further head-to-head comparative studies under standardized assay conditions will be invaluable for a more definitive ranking of their inhibitory potential. The detailed experimental protocols and pathway information provided in this guide are intended to facilitate such future research and aid in the advancement of PIM1-targeted drug discovery.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Neoprzewaquinone A vs. SMI-4a in PIM1 Kinase Inhibition
In the landscape of targeted cancer therapy, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, have emerged as crucial targets. These serine/threonine kinases are implicated in a variety of cellular processes that drive tumorigenesis, including cell cycle progression, apoptosis, and signal transduction. This guide provides a detailed, head-to-head comparison of two PIM1 inhibitors, Neoprzewaquinone A (NEO) and SMI-4a, for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and SMI-4a are potent inhibitors of PIM1 kinase, demonstrating efficacy in various cancer cell lines. This compound, a natural product derived from Salvia miltiorrhiza, has been shown to inhibit PIM1 at nanomolar concentrations and suppress triple-negative breast cancer (TNBC) cell migration by targeting the PIM1/ROCK2/STAT3 signaling pathway.[1][2][3][4] SMI-4a is a selective, ATP-competitive PIM1 inhibitor that has demonstrated anti-tumor effects in chronic myeloid leukemia, non-small cell lung cancer, and B-cell acute lymphocytic leukemia by impacting pathways such as PI3K/AKT/mTOR and JAK2/STAT3.[3][5][6][7] While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their respective profiles.
Data Presentation
Biochemical Activity
| Compound | Target | IC50 | Ki | Notes |
| This compound | PIM1 | 0.56 µM | - | Almost no inhibition of ROCK2.[8] |
| SMI-4a | PIM1 | 17 nM - 24 µM | 0.6 µM | IC50 values vary across different reports.[9][10][11][12] |
| PIM2 | ~100 µM / 100 nM | - | Modestly potent against PIM-2; unit inconsistency in sources.[6][10] |
Cellular Activity: Anti-proliferative Effects
This compound
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 11.14 ± 0.36 |
| 48 h | 7.11 ± 1.21 | ||
| 72 h | 4.69 ± 0.38[13] | ||
| Various | Breast, Lung, Gastric, Liver, Ovarian, Myeloma, Neuroma | - | Suppressed viability[2] |
SMI-4a
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | Dose-dependent inhibition[5] |
| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | Similar to K562[5] |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent inhibition[3] |
| Ltep-a-2 | Non-Small Cell Lung Cancer | Dose-dependent inhibition[3] |
| CCRF-SB | B-cell Acute Lymphocytic Leukemia | Dose- and time-dependent inhibition[7] |
| Sup-B15 | B-cell Acute Lymphocytic Leukemia | Dose- and time-dependent inhibition[7] |
| PC3 | Prostate Cancer | 17 µM (48h)[9] |
| DLD-1 | Colon Cancer | 17.8 µM (96h)[9] |
| HT-29 | Colon Cancer | 31.4 µM (72+72h)[9] |
Experimental Protocols
PIM1 Kinase Inhibition Assay (for this compound)
The inhibitory activity of this compound against PIM1 kinase was determined using the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. The assay measures kinase activity by converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. The IC50 value was calculated from the dose-response curve of the compound.[8]
Cell Viability Assay (MTT Assay for this compound)
The anti-proliferative effects of this compound on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured, which is directly proportional to the number of living cells. MDA-MB-231 cells were treated with a series of concentrations of this compound (0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for 24, 48, and 72 hours. The IC50 values were then calculated from the resulting cell viability curves.[13]
Cell Proliferation Assay (WST-8 Assay for SMI-4a)
The effect of SMI-4a on the proliferation of K562 and K562/G cells was assessed using a WST-8 (Water Soluble Tetrazolium salt-8) assay. This assay is similar to the MTT assay, where the reduction of the tetrazolium salt by cellular dehydrogenases in viable cells produces a colored formazan dye. The amount of formazan is directly proportional to the number of living cells. Cells were treated with various concentrations of SMI-4a for 24 and 48 hours to determine the dose- and time-dependent inhibitory effects.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
To quantify apoptosis induced by the compounds, Annexin V-FITC/PI double staining followed by flow cytometry is a common method. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. This allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[2][5]
Western Blot Analysis
Western blotting was used to determine the expression levels of proteins in key signaling pathways. After treatment with the inhibitors, cells are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target proteins (e.g., PIM1, ROCK2, p-STAT3, PI3K, p-AKT, mTOR). Following incubation with secondary antibodies conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.[1][3]
Signaling Pathways and Mechanisms of Action
This compound: PIM1/ROCK2/STAT3 Pathway
This compound exerts its anti-migratory effects in triple-negative breast cancer cells by inhibiting PIM1, which in turn leads to the downregulation of the ROCK2/STAT3 signaling pathway. PIM1 appears to be an upstream regulator of ROCK2.[1][13]
SMI-4a: PI3K/AKT/mTOR and JAK2/STAT3 Pathways
SMI-4a has been shown to suppress tumor growth in non-small cell lung cancer by blocking the PI3K/AKT/mTOR pathway.[3] In B-cell acute lymphocytic leukemia, SMI-4a induces apoptosis and cell cycle arrest through the inhibition of the JAK2/STAT3 pathway.[7]
Conclusion
This compound and SMI-4a are both valuable research tools for investigating the role of PIM1 kinase in cancer. This compound, with its demonstrated activity against the PIM1/ROCK2/STAT3 pathway, presents a promising lead for therapies targeting cell migration and metastasis, particularly in TNBC. SMI-4a has a broader documented profile against various hematological and solid tumors, with its mechanism linked to the inhibition of key survival pathways like PI3K/AKT/mTOR and JAK2/STAT3.
The significant variability in the reported IC50 values for SMI-4a highlights the need for standardized experimental conditions for direct comparison. Future head-to-head studies under identical assay conditions and in the same cell lines are warranted to definitively delineate the relative potency and efficacy of these two PIM1 inhibitors. Such studies will be crucial for guiding further preclinical and clinical development.
References
- 1. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. apexbt.com [apexbt.com]
- 6. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Neoprzewaquinone A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Neoprzewaquinone A, a compound isolated from the roots of Salvia miltiorrhiza, requires careful management due to its inherent hazardous properties.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to be familiar with its safety profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves.
-
Wear safety glasses or goggles.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Prevent the formation of dust and aerosols during handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Quantitative Data Summary
For quick reference, the key chemical and safety information for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₂₈O₆ | |
| Molecular Weight | 556.6 g/mol | [2] |
| CAS Number | 630057-39-5 | |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | |
| Disposal Precaution | Dispose of contents/container to an approved waste disposal plant (P501) |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow outlines the procedural steps for its proper disposal.
Experimental Protocol: Waste Management
1. Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound. This includes unused or expired pure compounds, stock solutions, experimental solutions, and contaminated consumables such as pipette tips, gloves, and vials.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Waste Collection:
-
Collect all solid waste contaminated with this compound in a designated, robust, and sealable hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and chemically resistant container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard warnings: "Toxic" and "Environmental Hazard."
-
The date when the first piece of waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Per the safety data sheet, the final step is to "Dispose of contents/ container to an approved waste disposal plant."
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Neoprzewaquinone A
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Neoprzewaquinone A, a compound recognized for its potential in drug development and research. Due to its classification as an acute oral toxicant and a substance highly toxic to aquatic life, strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate careful handling to prevent accidental ingestion and any release into the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This is the minimum requirement, and a site-specific risk assessment may warrant additional protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Protects against skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhalation. |
Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering the surface with an absorbent, disposable liner.
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1] |
| Spill | For small spills, carefully scoop up the solid material, trying to minimize dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent. For large spills, evacuate the area and contact the institutional safety office. |
Disposal Plan
Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a designated container. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
